(Rac)-Z-FA-FMK
Description
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Properties
Molecular Formula |
C21H23FN2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m1/s1 |
InChI Key |
ASXVEBPEZMSPHB-KPMSDPLLSA-N |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Z-FA-FMK: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Z-FA-FMK, or (Rac)-Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases. It has garnered significant attention in the scientific community for its dual inhibitory action against both cathepsins and a specific subset of caspases. This unique profile makes it a valuable tool for dissecting the intricate signaling pathways of apoptosis and for investigating the roles of these proteases in various pathological conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its target specificity, inhibitory constants, and its modulatory effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
This compound is a synthetic dipeptide with a fluoromethylketone (FMK) reactive group that covalently modifies the active site cysteine of its target proteases, leading to irreversible inhibition. Initially characterized as an inhibitor of cathepsins B and L, further studies revealed its selective inhibitory activity towards effector caspases, while sparing initiator caspases. This selectivity allows for the targeted investigation of the downstream execution phase of apoptosis. However, it is noteworthy that some literature refers to Z-FA-FMK as a "negative control" for other FMK-based caspase inhibitors. This is not to imply that it is an inert compound, but rather to control for any potential off-target effects of the FMK chemical group itself. This document will elucidate its established inhibitory activities.
Target Profile and Inhibitory Activity
This compound exhibits a distinct inhibitory profile against both cathepsins and caspases. The following tables summarize the available quantitative data on its inhibitory potency.
Cathepsin Inhibition
| Target | Inhibition Constant (Ki) | Reference |
| Cathepsin B | 1.5 µM | [1] |
Caspase Inhibition
| Target | IC50 | Reference |
| Caspase-2 | 6.147 µM | [1] |
| Caspase-3 | 15.41 µM | [1] |
| Caspase-6 | 32.45 µM | [1] |
| Caspase-7 | 9.077 µM | [1] |
| Caspase-9 | 110.7 µM | [1] |
Other Targets
| Target | IC50 | Reference |
| SARS-CoV-2 Main Protease | 11.39 µM | [1] |
| SARS-CoV-2 Replication (Vero E6 cells) | EC50 = 0.13 µM | [1] |
Mechanism of Action in Apoptosis
Apoptosis, or programmed cell death, is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of caspases. This compound's selective inhibition of effector caspases (-3, -6, and -7) makes it a critical tool for distinguishing between these pathways.
Signaling Pathways
The diagram below illustrates the points of intervention of this compound in the apoptotic signaling cascade.
By blocking the activity of effector caspases, this compound can be used to determine whether a particular apoptotic stimulus acts through the intrinsic or extrinsic pathway. For instance, if a stimulus-induced apoptosis is blocked by Z-FA-FMK, it indicates the involvement of effector caspases. To further delineate the pathway, one could use a specific inhibitor of caspase-8 (extrinsic) or caspase-9 (intrinsic) in parallel experiments.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Caspase Activity Assay (Fluorometric)
This protocol is designed to measure the activity of specific caspases in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (and other specific caspase inhibitors as controls)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 10-100 µM) for the desired time. Include untreated cells as a negative control.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Assay Buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Caspase activity is proportional to this rate.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a versatile and potent inhibitor of cysteine proteases, with a well-defined inhibitory profile against cathepsins and effector caspases. Its ability to selectively block the execution phase of apoptosis makes it an indispensable tool for researchers investigating programmed cell death and related pathologies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to advancements in our understanding of complex biological processes and the development of novel therapeutic strategies.
References
(Rac)-Z-FA-FMK as a Cathepsin B Inhibitor: A Technical Guide
(Rac)-Z-FA-FMK , a racemic mixture of Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone), is a potent, irreversible inhibitor of the cysteine protease cathepsin B. This technical guide provides an in-depth overview of its mechanism of action, inhibitory profile, and its application in research, with a focus on quantitative data and detailed experimental protocols for scientists and drug development professionals.
Introduction
This compound is a widely utilized tool compound in cell biology and pharmacology to probe the function of cathepsin B and other related cysteine proteases. Its irreversible inhibitory action is conferred by the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the target enzyme. While primarily known as a cathepsin B inhibitor, it also exhibits inhibitory activity against other proteases, including cathepsins L and S, papain, cruzain, and several caspases. This broad-spectrum activity necessitates careful experimental design and interpretation of results.
Mechanism of Action
The inhibitory mechanism of this compound involves the nucleophilic attack of the active site cysteine thiol of cathepsin B on the carbonyl carbon of the FMK group. This results in the formation of a stable, covalent thiohemiketal adduct, thereby irreversibly inactivating the enzyme. The peptide moiety (Z-FA) of the inhibitor provides specificity for the active site of cathepsin B.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against a range of proteases. The following tables summarize the key inhibitory constants.
Table 1: Inhibitory Activity against Cathepsin B
| Parameter | Value | Reference |
| Ki | 1.5 µM |
Table 2: Inhibitory Activity (IC50) against Other Proteases
| Protease | IC50 (µM) | Reference |
| Caspase-2 | 6.147 | |
| Caspase-3 | 15.41 | |
| Caspase-6 | 32.45 | |
| Caspase-7 | 9.077 | |
| Caspase-9 | 110.7 | |
| SARS-CoV-2 Main Protease | 11.39 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cathepsin B Activity Inhibition Assay (Fluorometric)
This protocol describes the determination of the inhibitory activity of this compound against purified cathepsin B.
Materials:
-
Purified human cathepsin B
-
This compound
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)
-
Cathepsin B substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Cathepsin B Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of purified cathepsin B solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Z-Arg-Arg-AMC substrate solution (final concentration typically 50-100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Inhibition of Apoptosis in Cell Culture
This protocol outlines a method to assess the effect of this compound on apoptosis in a cell line.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight (for adherent cells).
-
Pre-treat the cells with various concentrations of this compound (typically 10-100 µM) or vehicle control (DMSO) for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent at a predetermined concentration.
-
Incubate the cells for a time period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
T-Cell Proliferation Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Mitogen (e.g., Phytohemagglutinin (PHA))
-
This compound
-
[³H]-thymidine
-
96-well U-bottom plate
-
Cell harvester and scintillation counter
Procedure:
-
Plate PBMCs or T-cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-thymidine by scintillation counting.
-
Express the results as counts per minute (CPM) and calculate the percentage of proliferation inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Intrinsic apoptosis pathway showing Cathepsin B's role and inhibition by this compound.
Caption: NF-κB signaling pathway and the potential role of Cathepsin B, inhibited by this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound in a cell-based assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of cathepsin B and other cysteine proteases in various biological processes. Its irreversible mechanism of action and cell permeability make it suitable for both in vitro enzymatic assays and cell-based studies. However, its cross-reactivity with other proteases, particularly caspases, must be considered when interpreting experimental outcomes. The provided data and protocols serve as a comprehensive resource for researchers utilizing this inhibitor in their studies.
(Rac)-Z-FA-FMK Caspase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
(Rac)-Z-FA-FMK, or Z-FA-FMK, is a cell-permeable, irreversible inhibitor of cysteine proteases. While it is often utilized as a negative control in apoptosis studies due to its lack of effect on key initiator caspases, it exhibits a nuanced inhibition profile with selective activity against effector caspases. This guide provides an in-depth analysis of the caspase inhibition profile of Z-FA-FMK, detailed experimental protocols for its characterization, and visualizations of the relevant apoptotic signaling pathways.
Data Presentation: Caspase Inhibition Profile
The inhibitory activity of Z-FA-FMK against various caspases reveals a selective profile, targeting effector caspases while leaving key initiator caspases unaffected. This selectivity is crucial for its use in dissecting the apoptotic signaling cascade.
| Caspase Family | Specific Caspase | Inhibition Status |
| Effector Caspases | Caspase-2 | Inhibited |
| Caspase-3 | Inhibited | |
| Caspase-6 | Inhibited | |
| Caspase-7 | Inhibited | |
| Initiator Caspases | Caspase-8 | Not Inhibited |
| Caspase-9 | Partially Inhibited | |
| Caspase-10 | Not Inhibited |
This table is a qualitative summary based on published findings. Specific IC50 or Ki values from the primary literature were not available in a consolidated format.
Experimental Protocols: In Vitro Caspase Inhibition Assay
The following is a detailed methodology for determining the inhibitory profile of Z-FA-FMK against a panel of recombinant caspases using a fluorometric assay.
Materials and Reagents
-
Recombinant Caspases: Purified, active forms of caspases-2, -3, -6, -7, -8, -9, and -10.
-
Caspase Substrates: Fluorogenic substrates specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
-
96-well Microplates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Fluorometric Microplate Reader: Capable of excitation and emission wavelengths appropriate for the chosen fluorophores (e.g., Ex/Em = 380/460 nm for AMC).
Experimental Procedure
-
Preparation of Reagents:
-
Thaw recombinant caspases and fluorogenic substrates on ice.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations to be tested.
-
Prepare working solutions of each caspase and its corresponding substrate in assay buffer. The final concentration of the substrate should be at or near its Km value for the respective enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO as a vehicle control).
-
Recombinant caspase enzyme.
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control: Assay buffer, caspase enzyme, and substrate.
-
-
-
Inhibition Reaction:
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the caspases.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of Z-FA-FMK relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each caspase.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to caspase activity and its inhibition by Z-FA-FMK.
Apoptotic Signaling Pathways
Caption: Overview of Apoptotic Signaling Pathways and Z-FA-FMK Inhibition Points.
Experimental Workflow for Caspase Inhibition Assay
Caption: Step-by-step workflow for in vitro caspase inhibition profiling.
(Rac)-Z-FA-FMK role in apoptosis pathways
An In-Depth Technical Guide on the Role of (Rac)-Z-FA-FMK in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone) is a synthetic, cell-permeable dipeptide that functions as an irreversible inhibitor of certain cysteine proteases. Initially characterized as an inhibitor of cathepsins B and L, its role in the intricate signaling cascades of apoptosis has been a subject of detailed investigation.[1][2][3] While sometimes used as a negative control in caspase inhibition studies, Z-FA-FMK exhibits a nuanced inhibitory profile, selectively targeting effector caspases while leaving key initiator caspases unaffected.[1][4] This selective action makes it a valuable tool for dissecting the hierarchical and functional roles of specific caspases within the intrinsic and extrinsic apoptotic pathways. This guide provides a comprehensive overview of Z-FA-FMK's mechanism of action, its specific targets within apoptosis signaling, quantitative inhibitory data, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action
Z-FA-FMK is a peptide-based inhibitor characterized by a C-terminal fluoromethyl ketone (FMK) group. This functional group enables the compound to act as an effective irreversible inhibitor by forming a covalent thioether linkage with the cysteine residue in the active site of its target proteases. While it potently inhibits the lysosomal cysteine proteases Cathepsin B and Cathepsin L, its utility in apoptosis research stems from its distinct pattern of caspase inhibition.[2][5]
Unlike broad-spectrum or "pan-caspase" inhibitors such as Z-VAD-FMK, which target a wide range of caspases, Z-FA-FMK demonstrates significant selectivity.[4][6] It effectively inhibits the "effector" or "executioner" caspases, which are responsible for the downstream cleavage of cellular substrates that leads to the morphological hallmarks of apoptosis.[1] Conversely, it does not inhibit the key "initiator" caspases that trigger the extrinsic pathway.[1][4]
Role in Apoptosis Signaling Pathways
Apoptosis is primarily executed through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases. Z-FA-FMK's selective inhibition allows for the specific interrogation of these pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[4] This event triggers the formation of the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9 then proceeds to activate the effector caspases-3 and -7.
Studies have shown that Z-FA-FMK:
-
Does NOT block the release of cytochrome c from the mitochondria, indicating its site of action is downstream of this critical event.[1][4]
-
Partially inhibits the apoptosome-associated caspase-9.[1]
-
Effectively inhibits the downstream effector caspases-2, -3, -6, and -7.[1][2]
-
Blocks the final execution steps of apoptosis, such as DEVDase activity (a measure of caspase-3/7 function), DNA fragmentation, and the externalization of phosphatidylserine.[1][2]
This demonstrates that Z-FA-FMK acts late in the intrinsic pathway, primarily by preventing the executioner caspases from dismantling the cell, even after the mitochondrial commitment to apoptosis has occurred.[4]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and the activation of initiator caspases-8 and -10.[7][8]
In the context of this pathway, Z-FA-FMK:
-
Does NOT inhibit the activity or activation of the initiator caspases-8 and -10.[1][4]
-
Can still block the downstream consequences of extrinsic signaling by inhibiting the effector caspases (caspase-3, -6, -7) that are activated by caspase-8.[4]
Therefore, while Z-FA-FMK cannot prevent the initial signaling events of the extrinsic pathway, it can effectively halt the execution phase, making it a useful tool to separate initiator caspase-8/10 activity from the downstream apoptotic phenotype.[1]
Caption: Z-FA-FMK's specific points of intervention in apoptotic signaling pathways.
Quantitative Data: Inhibitory Profile of Z-FA-FMK
While specific IC50 values are not consistently reported across the literature, a clear qualitative and selective inhibitory profile has been established. The following table summarizes the observed effects of Z-FA-FMK on key apoptotic caspases, compiled from in vitro and cell-based assays.[1][4]
| Target Protease | Caspase Family | Role in Apoptosis | Inhibitory Effect of Z-FA-FMK | Citation(s) |
| Caspase-8 | Initiator | Extrinsic Pathway Activation | Not Inhibited | [1][4] |
| Caspase-10 | Initiator | Extrinsic Pathway Activation | Not Inhibited | [1][4] |
| Caspase-9 | Initiator | Intrinsic Pathway Activation | Partially Inhibited | [1][4] |
| Caspase-2 | Effector/Initiator | Stress-induced Apoptosis | Inhibited | [1][2] |
| Caspase-3 | Effector | Execution Phase | Inhibited | [1][2] |
| Caspase-6 | Effector | Execution Phase | Inhibited | [1][2] |
| Caspase-7 | Effector | Execution Phase | Inhibited | [1][2] |
| Cathepsin B | Cysteine Protease | Lysosomal Proteolysis | Potently Inhibited | [1][2][9] |
| Cathepsin L | Cysteine Protease | Lysosomal Proteolysis | Potently Inhibited | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing Z-FA-FMK to study apoptosis.
Protocol: Inhibition of Apoptosis in Cell Culture
Objective: To determine the effect of Z-FA-FMK on apoptosis induced in a cellular model. This protocol uses Jurkat T cells as an example, as they are frequently used in apoptosis studies.[1][4]
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Z-FA-FMK (Cat.# NBP2-29384 or similar)[3]
-
High-purity DMSO
-
Apoptosis-inducing agent (e.g., 2 µM Camptothecin, 1 µg/mL anti-Fas antibody, or 5 µM Etoposide)[2][9]
-
Z-VAD-FMK (as a positive control for pan-caspase inhibition)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Stock Solution Preparation: Dissolve Z-FA-FMK in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[3][9]
-
Cell Culture: Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.
-
Experimental Setup: Seed cells in a 24-well plate at 0.5 x 10⁶ cells per well in 1 mL of culture medium.
-
Inhibitor Pre-incubation:
-
Prepare working dilutions of Z-FA-FMK in culture medium.
-
Pre-treat cells for 1 hour at 37°C with varying final concentrations of Z-FA-FMK (e.g., 5 µM, 30 µM, 100 µM).[4]
-
Include the following controls:
-
Untreated Control: No inhibitor, no stimulus.
-
Vehicle Control: DMSO (at the same final concentration as the highest Z-FA-FMK dose, typically <0.2%) plus apoptotic stimulus.[9][10]
-
Positive Inhibition Control: 20-50 µM Z-VAD-FMK plus apoptotic stimulus.
-
Stimulus Only Control: No inhibitor, with apoptotic stimulus.
-
-
-
Apoptosis Induction: Add the chosen apoptotic stimulus to the appropriate wells.
-
Incubation: Incubate the cells for a time appropriate for the stimulus (e.g., 3-6 hours for anti-Fas, 12-24 hours for etoposide).
-
Cell Harvesting and Staining:
-
Transfer cells from each well to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add an additional 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol: In Vitro Recombinant Caspase Activity Assay
Objective: To directly quantify the inhibitory activity of Z-FA-FMK against purified recombinant caspases.
Materials:
-
Purified, active recombinant caspases (e.g., Caspase-3, Caspase-8, Caspase-9)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
Z-FA-FMK
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Methodology:
-
Preparation: Prepare serial dilutions of Z-FA-FMK in Caspase Assay Buffer.
-
Enzyme-Inhibitor Incubation: In each well of the 96-well plate, add the recombinant caspase to the assay buffer. Then, add the Z-FA-FMK dilutions and incubate for 30 minutes at 37°C.[4] Include a control with no inhibitor.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to each well to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 400 nm, Em: 505 nm for AFC substrates) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each Z-FA-FMK concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value, if desired.
-
Caption: A typical experimental workflow for assessing Z-FA-FMK's anti-apoptotic effects.
Conclusion
This compound is more than a simple negative control; it is a selective inhibitor that targets the execution phase of apoptosis. Its inability to block initiator caspases-8 and -10 or cytochrome c release, combined with its effective inhibition of effector caspases-3, -6, and -7, makes it a precise tool for distinguishing the commitment and execution stages of programmed cell death.[1][4] Researchers can leverage this unique profile to delineate the specific contributions of effector caspases in various apoptotic models and to investigate cellular events that occur upstream of their activation. However, its potent activity against cathepsins B and L must always be considered, as this can be a confounding variable or, alternatively, an intended target of investigation in studies of lysosomal cell death pathways.[2][11] Careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of data generated using this versatile inhibitor.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. sinobiological.com [sinobiological.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 11. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK for the Study of Pyroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a critical role in the host defense against pathogens but is also implicated in a variety of inflammatory diseases. A key characteristic of pyroptosis is the activation of inflammatory caspases, namely caspase-1, -4, -5, and -11, which ultimately leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, resulting in cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.
Studying the intricate signaling pathways of pyroptosis requires specific molecular tools to dissect the roles of the involved proteases. (Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. While it has been shown to inhibit cathepsins B and L, it is often utilized in cell-based assays as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK. This guide provides a comprehensive overview of the use of this compound in the context of pyroptosis research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Mechanism of Action and Specificity
This compound belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. The FMK group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of target proteases. While it is a potent inhibitor of cathepsins B and L, its activity against caspases is significantly less pronounced compared to dedicated caspase inhibitors.
Several studies have demonstrated that Z-FA-FMK has no inhibitory effect on apoptosis mediated by caspases.[1][2][3] It is therefore frequently used as a negative control to ensure that the observed cellular effects of other FMK-based inhibitors are due to the inhibition of the intended caspases and not a result of non-specific effects of the FMK moiety or the peptide backbone.
However, it is important to note that some studies have reported inhibitory activity of Z-FA-FMK against certain effector caspases involved in apoptosis, albeit at higher concentrations.[4][5][6] There is a lack of conclusive data regarding its inhibitory effect on the inflammatory caspases central to pyroptosis (caspase-1, -4, -5, and -11). This lack of potent activity against inflammatory caspases reinforces its utility as a negative control in pyroptosis experiments.
Data Presentation: Inhibitor Specificity
The following table summarizes the known inhibitory concentrations of this compound against various proteases. The absence of data for inflammatory caspases is a key takeaway, supporting its role as a negative control in pyroptosis studies.
| Target Protease | Inhibitory Concentration | Reference |
| Cathepsin B | Ki = 1.5 µM | [4] |
| Cathepsin L | Potent Inhibitor (IC50 not specified) | [5][7] |
| Caspase-2 | IC50 = 6.147 µM | [4][8] |
| Caspase-3 | IC50 = 15.41 µM | [4][8] |
| Caspase-6 | IC50 = 32.45 µM | [4][8] |
| Caspase-7 | IC50 = 9.077 µM | [4][8] |
| Caspase-9 | IC50 = 110.7 µM | [4][8] |
| Caspase-1 | No data available | |
| Caspase-4 | No data available | |
| Caspase-5 | No data available | |
| Caspase-11 | No data available |
Signaling Pathways in Pyroptosis
Understanding the signaling cascades leading to pyroptosis is essential for designing and interpreting experiments using inhibitors. Below are diagrams illustrating the canonical and non-canonical pyroptosis pathways.
Figure 1: Canonical Pyroptosis Pathway. This pathway is typically triggered by pathogen-associated or danger-associated molecular patterns (PAMPs/DAMPs), leading to the assembly of an inflammasome complex, activation of Caspase-1, and subsequent GSDMD cleavage and cytokine maturation.
Figure 2: Non-Canonical Pyroptosis Pathway. This pathway is initiated by the direct sensing of cytosolic lipopolysaccharide (LPS) by Caspase-4/5 (human) or Caspase-11 (mouse), leading to GSDMD cleavage. This can also subsequently activate the canonical pathway.
Experimental Protocols
Here we provide a detailed methodology for a typical in vitro pyroptosis experiment using a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound as a negative control.
Experimental Workflow
Figure 3: Experimental Workflow. A typical workflow for studying pyroptosis inhibition in vitro, incorporating priming, inhibitor pre-treatment, induction, and downstream analysis.
Preparation of this compound Stock Solution
-
Materials: this compound (powder), high-purity DMSO (>99.9%).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 386.4 g/mol ) in 259 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for 6-8 months.
-
Induction of Pyroptosis in Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs)
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Procedure:
-
Seed BMDMs in appropriate well plates (e.g., 24-well plate for LDH and ELISA, 6-well plate for Western blot) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS). Incubate for 4 hours at 37°C.
-
Inhibitor Pre-treatment: After priming, add the inhibitors to the respective wells.
-
Vehicle control: Add an equivalent volume of DMSO.
-
Pan-caspase inhibitor: Add Z-VAD-FMK to a final concentration of 20-50 µM.
-
Negative control: Add this compound to the same final concentration as Z-VAD-FMK (e.g., 20-50 µM).
-
-
Incubate for 30-60 minutes at 37°C.
-
Induction (Signal 2): Add nigericin to a final concentration of 10 µM to induce NLRP3 inflammasome activation and pyroptosis.
-
Incubate for 30-60 minutes at 37°C.
-
Following incubation, carefully collect the cell culture supernatants for LDH and IL-1β assays. Lyse the remaining cells for Western blot analysis.
-
Assessment of Pyroptosis
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture. Its activity in the supernatant is a quantitative measure of cell lysis.
-
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, transfer a portion of the collected cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).
-
-
Principle: This assay quantifies the amount of mature IL-1β released into the supernatant, a key hallmark of inflammasome activation.
-
Procedure:
-
Use a commercially available mouse or human IL-1β ELISA kit.
-
Follow the manufacturer's protocol for coating the plate with capture antibody, adding standards and samples (the collected cell culture supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate, and stopping the reaction.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
-
Principle: This technique detects the cleavage of full-length GSDMD (approx. 53 kDa) into its N-terminal (p30) and C-terminal (p20) fragments, a direct indicator of inflammatory caspase activity.
-
Procedure:
-
Cell Lysis: After collecting the supernatants, wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. Choose an antibody that can detect both the full-length and the cleaved N-terminal fragment.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Conclusion
This compound serves as an indispensable tool in the study of pyroptosis, not as an inhibitor of the process itself, but as a crucial negative control. Its established inhibitory activity against cathepsins, coupled with its weak or non-existent activity against inflammatory caspases, allows researchers to confidently attribute the effects of broad-spectrum caspase inhibitors, such as Z-VAD-FMK, to the specific inhibition of caspases. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for designing and executing well-controlled experiments to investigate the molecular mechanisms of pyroptosis and to evaluate the potential of novel therapeutic agents targeting this critical inflammatory pathway.
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire North America [sapphire-usa.com]
(Rac)-Z-FA-FMK and Inflammasome Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Z-FA-FMK, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a cell-permeable, irreversible inhibitor of cysteine proteases. While extensively utilized as a negative control in apoptosis studies due to its inability to inhibit apoptotic caspases at low concentrations, Z-FA-FMK has emerged as a valuable tool for investigating the intricate signaling pathways of inflammasome activation. Its primary mechanism of action in this context is the inhibition of cathepsins, particularly cathepsin B, which are crucial upstream regulators of the NLRP3 inflammasome. Furthermore, Z-FA-FMK has been demonstrated to suppress the transcriptional activity of NF-κB, a key transcription factor for pro-inflammatory cytokines that are substrates for inflammasome-activated caspases. This guide provides a comprehensive overview of the role of this compound in inflammasome activation, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action
This compound's influence on inflammasome activation is primarily indirect and multifaceted, targeting key upstream events necessary for the assembly and function of the inflammasome complex.
Inhibition of Cathepsin B and Upstream NLRP3 Inflammasome Signaling
The NLRP3 inflammasome, a multiprotein complex responsible for sensing a wide array of sterile and pathogen-associated molecular patterns, is a central player in innate immunity. Its activation is a tightly regulated multi-step process. One of the key upstream events for NLRP3 activation by particulate matter (e.g., silica, MSU crystals) is lysosomal destabilization and the subsequent release of lysosomal contents, including cathepsin B, into the cytosol.
Once in the cytosol, active cathepsin B is believed to trigger a series of events leading to the conformational change and activation of the NLRP3 sensor protein. This compound, as a potent inhibitor of cathepsin B, can effectively block this activation cascade at an early stage. By inhibiting cathepsin B activity, Z-FA-FMK prevents the downstream assembly of the NLRP3 inflammasome, subsequent recruitment of the ASC adaptor protein, and the activation of pro-caspase-1.
Attenuation of NF-κB Signaling and Pro-inflammatory Cytokine Expression
A critical priming step for inflammasome activation is the transcriptional upregulation of key inflammasome components and pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). This process is largely mediated by the transcription factor NF-κB. This compound has been shown to inhibit the transactivation potential of NF-κB in response to stimuli like lipopolysaccharide (LPS)[1]. By doing so, it reduces the available pool of pro-IL-1β, a primary substrate for activated caspase-1. This transcriptional repression contributes to the overall reduction in the secretion of mature, bioactive IL-1β. The precise molecular target of Z-FA-FMK within the NF-κB signaling cascade is not fully elucidated but appears to be downstream of p38 MAPK activation[1].
Inhibition of Effector Caspases
While not its primary mechanism of action concerning inflammasome inhibition, this compound is also known to inhibit effector caspases, such as caspase-3, -6, and -7[2]. These caspases are primarily involved in the execution phase of apoptosis. Although distinct from the inflammatory caspases (caspase-1, -4, -5, and -11) that are central to inflammasome function, there can be crosstalk between these pathways. However, in the context of canonical inflammasome activation, the direct inhibition of effector caspases by Z-FA-FMK is considered to have a minor role compared to its effects on cathepsins and NF-κB.
Quantitative Data
The following tables summarize the known inhibitory concentrations of this compound against its target proteases.
| Target Protease | Inhibitory Concentration | Reference(s) |
| Cathepsin B | K_i = 1.5 µM | [3] |
| Cathepsin L | Potent Inhibitor (IC50 not specified) | [2] |
| Cathepsin S | Inhibitor (IC50 not specified) | [4] |
| Caspase-2 | IC50 = 6.147 µM | [3] |
| Caspase-3 | IC50 = 15.41 µM | [3] |
| Caspase-6 | IC50 = 32.45 µM | [3] |
| Caspase-7 | IC50 = 9.077 µM | [3] |
| Caspase-9 | IC50 = 110.7 µM | [3] |
| SARS-CoV-2 Mpro (3CLpro) | IC50 = 11.39 µM | [3] |
| Cellular Effect | Effective Concentration | Cell Type | Reference(s) |
| Inhibition of LPS-induced IL-1β increase | 50 µM | PU5-1.8 macrophages | [3] |
| Inhibition of LPS-induced NF-κB transactivation | 50 µM | Mf4/4 macrophages | [3] |
| Inhibition of SARS-CoV-2 replication | EC50 = 0.13 µM | Vero E6 cells | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on inflammasome activation.
General Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile, high-purity DMSO to create a stock solution, typically at a concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.
In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1).
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, MSU crystals)
-
This compound stock solution (10 mM in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, primary antibodies for caspase-1 p20 and actin, secondary antibodies)
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Z-VAD-FMK).
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus (e.g., 5 mM ATP for 30-60 minutes, 10 µM Nigericin for 1-2 hours, or 250 µg/mL MSU crystals for 6 hours).
-
Sample Collection:
-
Supernatant for ELISA: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cell Lysate for Western Blot: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
IL-1β Measurement by ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Cleavage by Western Blot:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
NF-κB Nuclear Translocation Assay
This protocol outlines a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.
Materials:
-
Macrophages seeded on glass coverslips in a 12-well plate
-
LPS
-
This compound stock solution
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Pre-treat macrophages with this compound (e.g., 50 µM) or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides using mounting medium, and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or Z-FA-FMK-treated cells, p65 should be predominantly in the cytoplasm, while in LPS-stimulated cells, it should translocate to the nucleus.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual inhibitory action on inflammasome activation.
Experimental Workflow
Caption: Experimental workflow for assessing inflammasome inhibition.
Conclusion
This compound serves as a critical research tool for dissecting the molecular events preceding inflammasome assembly and activation. Its ability to inhibit both cathepsin B-mediated NLRP3 activation and NF-κB-dependent transcription of pro-inflammatory cytokines makes it a potent inhibitor of the inflammasome pathway. The data and protocols presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations into inflammasome biology and the development of novel anti-inflammatory therapeutics. A thorough understanding of its mechanisms of action is paramount for the accurate interpretation of experimental results and for advancing our knowledge of innate immune regulation.
References
- 1. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
(Rac)-Z-FA-FMK: A Technical Guide for its Application as a Negative Control and Selective Inhibitor in Caspase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone), is a synthetic peptide derivative widely utilized in apoptosis research. Initially characterized as a negative control for broad-spectrum caspase inhibitors, its nuanced biochemical profile reveals a more complex role. This in-depth technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental applications, and the critical interpretation of results. While often employed to control for off-target effects of other fluoromethylketone (FMK)-based inhibitors, evidence demonstrates its selective inhibition of effector caspases, making it a valuable tool for dissecting apoptotic signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed protocols and quantitative data to effectively integrate this compound into their experimental designs.
Core Concepts: Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor of certain cysteine proteases. Its primary utility in apoptosis research stems from its differential activity towards caspases compared to pan-caspase inhibitors like Z-VAD-FMK.
Dual Role: Negative Control and Selective Inhibitor
While commercially available as a "negative control for caspase inhibitors," it is crucial to understand that this compound is not entirely inert in apoptotic systems. Its utility as a negative control is rooted in its inability to inhibit initiator caspases, such as caspase-8 and caspase-10, at concentrations where pan-caspase inhibitors are effective.[1] This property allows researchers to discern whether an observed cellular effect is due to broad caspase inhibition or other, non-specific effects of the FMK chemical scaffold.
However, multiple studies have demonstrated that this compound can inhibit effector caspases, including caspase-3, -6, and -7, albeit with lower potency than dedicated inhibitors for these enzymes.[1] It also exhibits inhibitory activity against other cysteine proteases like cathepsin B and L.[2] This selective inhibition profile can be exploited to investigate the differential roles of initiator and effector caspases in apoptosis.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various proteases has been quantified, with IC50 values providing a measure of its potency. The following tables summarize key quantitative data.
| Target Protease | IC50 (µM) | Reference |
| Caspase-2 | 6.147 | [3] |
| Caspase-3 | 15.41 | [3] |
| Caspase-6 | 32.45 | [3] |
| Caspase-7 | 9.077 | [3] |
| Caspase-9 | 110.7 | [3] |
| Cathepsin B | 1.5 | [3] |
Table 1: Inhibitory Concentration (IC50) of this compound against various Caspases and Cathepsin B.
Experimental Protocols
Detailed methodologies are critical for the reproducible and accurate use of this compound. Below are protocols for key experiments.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. For example, dissolve 1 mg (MW: 386.42 g/mol ) in 259 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the DMSO stock solution is stable for several months.
In Vitro Caspase Activity Assay (Fluorogenic Substrate)
This protocol assesses the direct inhibitory effect of this compound on caspase activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for inhibition
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. Include untreated control, vehicle control (DMSO), this compound treated, and pan-caspase inhibitor-treated groups. A typical final concentration for this compound is 20-100 µM.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 50 µg of protein lysate per well.
-
Add Reaction Buffer (typically provided with the substrate) to each well.
-
Add the fluorogenic caspase substrate to each well to the recommended final concentration.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated and vehicle-treated controls. A lack of reduction in fluorescence compared to the apoptotic stimulus alone would indicate no inhibition of the target caspase.
Western Blot Analysis of Caspase Cleavage
This protocol allows for the visualization of caspase processing, an indicator of their activation.
Materials:
-
Treated cell lysates (prepared as in the caspase activity assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the bands corresponding to the pro- and cleaved forms of the caspases and their substrates (e.g., PARP). A lack of the cleaved fragment in the presence of an apoptotic stimulus would indicate inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the overall effect of this compound on cell viability in the context of apoptosis.
Materials:
-
Cells of interest
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the apoptosis-inducing agent in the presence or absence of this compound (e.g., 20-100 µM). Include appropriate controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. If this compound does not rescue cells from apoptosis induced by a stimulus, it suggests the apoptotic pathway is not dependent on the caspases it inhibits.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways and the points of intervention for this compound.
Caption: Extrinsic apoptosis pathway and the inhibitory effect of this compound.
Caption: Intrinsic apoptosis pathway and the inhibitory effects of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on apoptosis.
Caption: A generalized experimental workflow for studying this compound.
Conclusion
This compound is a multifaceted tool in the study of apoptosis. Its conventional use as a negative control is valid for assessing the non-specific effects of FMK-based caspase inhibitors, particularly concerning initiator caspases. However, researchers must be cognizant of its inhibitory activity towards effector caspases and other cysteine proteases. This selective inhibition, when properly understood and controlled for, can be leveraged to dissect the intricate signaling cascades that govern programmed cell death. By employing the detailed protocols and quantitative data provided in this guide, researchers can confidently and accurately utilize this compound to advance their understanding of apoptosis and its role in health and disease.
References
- 1. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
(Rac)-Z-FA-FMK in Viral Replication Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK (Z-Phe-Ala-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets are host cell enzymes, including cathepsins (particularly Cathepsin L) and certain caspases, which are crucial for the life cycle of numerous viruses. By targeting these host factors, this compound represents a host-directed antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. This guide provides a comprehensive overview of the application of this compound in virology research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its antiviral effects by inhibiting host proteases that are co-opted by viruses for their replication. The two primary classes of enzymes targeted are:
-
Cathepsins: These are lysosomal proteases that play a critical role in the entry of several enveloped viruses. For instance, Cathepsin L is essential for the proteolytic cleavage of the spike (S) protein of coronaviruses, a necessary step for viral and host membrane fusion within the endosome. By inhibiting Cathepsin L, Z-FA-FMK can block the entry of these viruses into the host cell.
-
Effector Caspases: Caspases are a family of proteases central to apoptosis. However, some viruses manipulate host caspases to facilitate their replication, maturation, or release from the infected cell. This compound has been shown to inhibit effector caspases such as caspase-3 and -7, thereby interfering with these viral processes.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been most extensively studied against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The available quantitative data is summarized in the table below.
| Virus | Cell Line | Assay Type | Endpoint | EC50 (µM) | Citation |
| SARS-CoV-2 (Wuhan-like strain) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.55 - 2.41 | |
| SARS-CoV-2 (Alpha Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.67 | |
| SARS-CoV-2 (Beta Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.89 | |
| SARS-CoV-2 (Gamma Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.75 | |
| SARS-CoV-2 (Delta Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 1.23 | |
| SARS-CoV-2 (Omicron Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 2.41 |
Note: Extensive searches for specific EC50 or IC50 values of this compound against other viruses such as Influenza, Ebola, or HIV did not yield readily available quantitative data in the public domain. In many studies involving these viruses, Z-FA-FMK is often used as a negative control for pan-caspase inhibitors like Z-VAD-FMK, confirming that the observed antiviral effects are indeed due to caspase inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.
Viral Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and assessing the efficacy of antiviral compounds.
a. Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
b. Protocol:
-
Seed the host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed (typically 24-48 hours).
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with the virus dilutions (typically 200-500 µL per well) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare serial dilutions of this compound in the overlay medium. A vehicle control (DMSO) should also be prepared.
-
After the adsorption period, aspirate the viral inoculum.
-
Add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells by adding a 10% formalin solution for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction at each compound concentration is calculated relative to the vehicle control. The EC50 value is then determined using a dose-response curve fitting software.
Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases, which can be modulated by viral infection and inhibited by this compound.
a. Materials:
-
Virus-infected and mock-infected cells
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/luminometric caspase activity assay kit
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer or fluorometer
b. Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours prior to infection. Include a vehicle control.
-
Infect the cells with the virus at a known multiplicity of infection (MOI). Include mock-infected controls.
-
At the desired time post-infection (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The caspase activity is proportional to the luminescence signal. Calculate the percentage of caspase inhibition for each concentration of this compound relative to the infected, untreated control.
Cathepsin L Activity Assay
This assay determines the inhibitory effect of this compound on its primary host target, Cathepsin L.
a. Materials:
-
Cell lysate from host cells
-
This compound
-
Cathepsin L Assay Kit (fluorometric), containing a specific Cathepsin L substrate (e.g., Z-FR-AFC) and assay buffer
-
96-well black microplate
-
Fluorometer
b. Protocol:
-
Prepare cell lysates from the host cells of interest according to the assay kit's instructions.
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control inhibitor if provided in the kit.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution according to the kit's protocol.
-
Initiate the reaction by adding the Cathepsin L substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the Cathepsin L activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Viral Entry via Endocytosis and Inhibition by this compound
Many enveloped viruses, including SARS-CoV-2, enter host cells through endocytosis. The viral spike protein binds to a host cell receptor (e.g., ACE2 for SARS-CoV-2), triggering the internalization of the virus-receptor complex into an endosome. Acidification of the endosome activates host proteases like Cathepsin L, which cleaves the viral spike protein, enabling the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound blocks this critical step by inhibiting Cathepsin L activity.
Caption: Inhibition of viral entry by this compound.
NF-κB Signaling Pathway in Viral Infection
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate immune response to viral infections. Upon recognition of viral components (e.g., viral RNA or proteins) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and antiviral genes. Some viruses have evolved mechanisms to manipulate this pathway to their advantage. While direct modulation of the NF-κB pathway by Z-FA-FMK is not its primary antiviral mechanism, the downstream consequences of inhibiting viral replication can indirectly affect this pathway.
Caption: Overview of the NF-κB signaling pathway in response to viral infection.
Experimental Workflow for Evaluating a Host-Directed Antiviral
The preclinical evaluation of a host-directed antiviral agent like this compound follows a structured workflow to characterize its efficacy and mechanism of action. This typically involves a series of in vitro assays progressing from initial screening to more detailed mechanistic studies.
Caption: Preclinical evaluation workflow for a host-directed antiviral agent.
Conclusion
This compound is a valuable tool for studying the roles of host cysteine proteases in viral replication. Its inhibitory activity against Cathepsin L and effector caspases makes it an effective inhibitor of various viruses, particularly those that rely on endosomal entry pathways. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the antiviral potential of this compound and other host-directed antiviral strategies. As our understanding of virus-host interactions continues to grow, targeting host factors represents an increasingly promising avenue for the development of broad-spectrum and resistance-refractory antiviral therapeutics.
Methodological & Application
Application Notes and Protocols for (Rac)-Z-FA-FMK in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a potent, irreversible, and cell-permeable cysteine protease inhibitor. It is widely utilized in in vitro settings to investigate cellular processes such as apoptosis, inflammation, and proliferation. While it is known to inhibit cathepsins B and L, it also serves as a crucial negative control for broad-spectrum caspase inhibitors due to its minimal effect on caspase-mediated apoptosis.[1][2][3][4] This document provides detailed application notes and protocols for the effective use of this compound in various experimental settings.
Data Presentation: In Vitro Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. Researchers are encouraged to perform dose-response experiments to determine the ideal concentration for their specific experimental conditions. The following table summarizes previously reported effective concentrations.
| Cell Type | Assay | Concentration | Incubation Time | Outcome | Reference |
| Jurkat T cells | Apoptosis Assay (Annexin V) | 100 µM | 1 hour pre-incubation, then 3 hours with apoptosis inducer | Used as a negative control, did not inhibit apoptosis | [5] |
| Jurkat T cells | Caspase Activity (DEVDase) | Increasing concentrations | Pre-incubation | Reduced DEVDase activity induced by RRMs | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) / Purified T cells | T cell Proliferation ([³H]thymidine incorporation) | ~100 µM | 72 hours | Efficiently blocked T cell proliferation | [6] |
| Macrophages | Cytokine Production (LPS-induced) | Not specified | Not specified | Inhibited LPS-induced cytokine production | [6] |
| Activated T cells | Apoptosis (FasL-induced) | Not specified | 16 hours | Had little to no effect on FasL-induced apoptosis | [7] |
Mechanism of Action
This compound is an irreversible inhibitor of cysteine proteases, such as cathepsins B and L.[1] It has also been shown to selectively inhibit effector caspases (caspases-2, -3, -6, and -7) but not initiator caspases (caspases-8 and -10).[5][8] Furthermore, this compound has been observed to block the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF-α in macrophages stimulated with lipopolysaccharide (LPS) by inhibiting the NF-κB signaling pathway.[9] Due to its limited ability to block the primary apoptotic cascade initiated by initiator caspases, it is an effective negative control in experiments utilizing broad-spectrum caspase inhibitors like Z-VAD-FMK.[7]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways influenced by this compound.
Experimental Protocols
A general experimental workflow for assessing the effect of this compound is depicted below.
Protocol 1: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is for detecting apoptosis by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometric analysis.[10]
Materials:
-
Cells of interest (e.g., Jurkat)
-
This compound (and/or other inhibitors/inducers)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells/mL in a suitable culture vessel.
-
Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 20-100 µM) or vehicle control (DMSO) for 1 hour.[5] Subsequently, induce apoptosis using a known agent (e.g., staurosporine, FasL) and incubate for the recommended duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, an effector caspase, using a fluorogenic substrate.[11][12][13]
Materials:
-
Treated and untreated cell pellets
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 400/505 nm for AFC, 360/460 nm for AMC)
Procedure:
-
Cell Lysate Preparation:
-
Resuspend 1-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each 50 µL of cell lysate in a 96-well plate.
-
Add 5 µL of 1 mM caspase-3 substrate (final concentration 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader.
-
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Protocol 3: T Cell Proliferation Assay using [³H]-Thymidine Incorporation
This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[6][14][15]
Materials:
-
PBMCs or purified T cells
-
Complete RPMI-1640 medium
-
T cell mitogen (e.g., PHA, anti-CD3/anti-CD28)
-
This compound
-
[³H]-Thymidine
-
96-well U-bottom plate
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate in a final volume of 200 µL.
-
Treatment: Add the desired concentration of this compound (e.g., 100 µM) and the T cell mitogen.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: During the last 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Proliferation is expressed as counts per minute (CPM). A reduction in CPM in treated wells compared to the mitogen-only control indicates inhibition of proliferation.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cytologicsbio.com [cytologicsbio.com]
- 15. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for (Rac)-Z-FA-FMK in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phe-Ala-Fluoromethyl Ketone), is a synthetic dipeptide that functions as a cell-permeable, irreversible inhibitor of certain cysteine proteases. It is widely recognized for its potent inhibition of cathepsins B and L.[1] While it is also known to selectively inhibit effector caspases, it notably does not inhibit initiator caspases 8 and 10, and only partially affects caspase-9.[2][3] This selective inhibitory profile makes this compound a valuable tool in apoptosis research, often employed as a negative control in experiments involving broad-spectrum caspase inhibitors to delineate specific signaling pathways. Additionally, recent studies have highlighted its potential as a broad-spectrum antiviral agent.
Mechanism of Action
This compound's primary mechanism of action involves the irreversible binding to the active site of target cysteine proteases. Its selectivity is a key feature. It strongly inhibits cathepsins B and L, which are lysosomal proteases involved in various cellular processes, including apoptosis under certain conditions.
In the context of apoptosis, this compound displays a nuanced inhibitory profile. It can inhibit the activity of effector caspases, namely caspase-2, -3, -6, and -7.[1][2][3] However, it does not inhibit the initiator caspases-8 and -10.[2][3] This allows researchers to investigate apoptosis pathways that are independent of these initiator caspases. Due to its limited effect on the core apoptotic machinery initiated by caspase-8 and -10, it is frequently used as a negative control to ensure that the observed effects of other FMK-based inhibitors are indeed due to caspase inhibition.
Data Presentation
Inhibitor Specificity
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound against various proteases. This data is essential for determining the appropriate working concentrations for specific experimental goals.
| Target Protease | Inhibitor Constant (Kᵢ) | IC₅₀ |
| Cathepsin B | 1.5 µM[1] | - |
| Caspase-2 | - | 6.147 µM[1] |
| Caspase-3 | - | 15.41 µM[1] |
| Caspase-6 | - | 32.45 µM[1] |
| Caspase-7 | - | 9.077 µM[1] |
| Caspase-9 | - | 110.7 µM[1] |
| SARS-CoV-2 Mpro (3CLpro) | - | 11.39 µM[1] |
Recommended Working Concentrations in Cell Culture
The optimal concentration of this compound is cell-type and application-dependent. Below are general recommendations:
| Application | Recommended Concentration Range |
| Inhibition of non-caspase cysteine protease activity | 2-10 µM |
| Negative control in apoptosis assays | 20-100 µM[3] |
| Inhibition of effector caspases | 30-100 µM[3] |
Signaling Pathways and Experimental Workflows
To visually represent the interactions and experimental logic, the following diagrams are provided in DOT language.
This compound Signaling Pathway
References
Application Notes and Protocols: (Rac)-Z-FA-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone), is a potent, irreversible inhibitor of cysteine proteases.[1] It is widely utilized in research to study cellular processes involving these enzymes, such as apoptosis. This compound primarily targets cathepsins B and L and also selectively inhibits effector caspases, including caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10.[2][3][4] Due to its specific inhibitory properties, it is also employed as a negative control in experiments involving caspase inhibitors that target an aspartate residue in the P1 position.[5][6] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and application in cell-based assays.
Quantitative Data: Solubility in DMSO
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data from various suppliers. It is important to note that using fresh, high-purity DMSO is recommended, as moisture absorption can reduce solubility.[7]
| Supplier/Source | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 77 | 199.26 | Use fresh, moisture-free DMSO.[7] |
| TargetMol | 71 | 183.74 | Sonication is recommended.[8] |
| APExBIO | ≥13.45 | - | - |
| Novus Biologicals | 1 mg in 259 µL | 10 | For a 10 mM stock solution. |
| BD Biosciences | 1 mg in 263 µL | 10 | For a 10 mM stock solution.[5][6] |
Molecular Weight of this compound: 386.42 g/mol [7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (>99.9%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM solution, dissolve 1 mg of this compound in 259 µL of high-purity DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6-8 months or at -80°C for up to one year.[8]
Application in Cell Culture: Inhibition of Apoptosis
This protocol provides a general guideline for using this compound as a negative control in apoptosis inhibition assays. The final concentration should be optimized for the specific cell type and experimental conditions.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
10 mM this compound stock solution in DMSO
-
Positive control caspase inhibitor (e.g., Z-VAD-FMK)[9]
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 20-100 µM).[3][7] For example, to achieve a 20 µM final concentration, add 2 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.2%, as higher concentrations can be toxic to cells.[5]
-
Pre-incubate the cells with the this compound-containing medium for 1-2 hours before inducing apoptosis.
-
Add the apoptosis-inducing agent to the appropriate wells. Include wells with the apoptosis inducer alone and wells with a positive control caspase inhibitor.
-
Incubate the cells for the desired period to allow for the induction of apoptosis.
-
Assess apoptosis using a suitable method, such as Annexin V staining, caspase activity assays, or DNA fragmentation analysis.
Visualization of Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and highlights the points of inhibition by this compound. This compound selectively inhibits effector caspases, thereby blocking the execution phase of apoptosis.
Caption: Intrinsic apoptosis pathway showing inhibition of effector caspases by this compound.
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Z-FA-FMK - Nordic Biosite [nordicbiosite.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]
Application Notes and Protocols: Preparation of (Rac)-Z-FA-FMK Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases.[1] It is widely utilized in cell biology and pharmacology research. While it can inhibit effector caspases such as caspase-2, -3, -6, and -7, it does not affect initiator caspases like -8 and -10.[1][2][3] This selective inhibition profile makes Z-FA-FMK a valuable tool, often employed as a negative control in apoptosis studies to differentiate caspase-mediated events from other cellular processes and to control for the effects of the fluoromethyl ketone (FMK) chemical group present in many caspase inhibitors.[4][5] Z-FA-FMK is also known to inhibit cathepsins B and L.[1][4]
These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in in vitro experimental settings.
Product Information and Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The key properties are summarized below.
| Property | Data | References |
| Full Name | Benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone | |
| Molecular Formula | C₂₁H₂₃FN₂O₄ | [1] |
| Molecular Weight | 386.4 g/mol | [4] |
| CAS Number | 197855-65-5 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (e.g., ≥71 mg/mL); Soluble in Ethanol (e.g., ≥3.57 mg/mL) | [6][7] |
| Storage (Solid) | Store at -20°C under desiccating conditions for up to 4 years. | [1] |
| Storage (Stock Solution) | Store in aliquots at -20°C for 6-8 months or -80°C for up to 1 year. | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity DMSO.
Materials:
-
This compound powder
-
High-purity (>99.9%) Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated precision balance and appropriate weighing tools
-
Vortex mixer
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Handle with care.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh 1 mg of the powder and place it into a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution from 1 mg of this compound (MW = 386.4 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (0.001 g / (386.4 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 259 µL
-
-
Dissolving: Add 259 µL of high-purity DMSO to the microcentrifuge tube containing the 1 mg of powder.[4][5][9]
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[4] Store these aliquots at -20°C or -80°C.[10][11][12]
| Mass of this compound | Volume of DMSO for 10 mM Stock |
| 1 mg | 259 µL |
| 3 mg | 777 µL |
| 5 mg | 1295 µL (1.295 mL) |
Protocol 2: Application in Cell Culture as a Negative Control
This protocol provides a general workflow for using this compound as a negative control alongside a specific caspase inhibitor in a cell-based apoptosis assay.
Workflow:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute it in pre-warmed cell culture medium to the final desired working concentration (e.g., 20 µM). Prepare the specific caspase inhibitor and vehicle controls similarly.
-
Pre-incubation: Aspirate the old medium from the cells and add the medium containing the inhibitors (or vehicle control). Incubate for 30 minutes to 1 hour to allow for cell penetration.
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., camptothecin, staurosporine) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for the time required for the specific assay (typically 3 to 24 hours).
-
Analysis: Analyze the cells for apoptotic markers using methods such as Annexin V/PI staining followed by flow cytometry, TUNEL assay, or Western blot for cleaved PARP or caspase-3.
| Application | Typical Working Concentration | Notes |
| Negative Control for Caspase Inhibition | 10 - 100 µM | Use at the same concentration as the specific caspase inhibitor being tested.[4] Optimal concentration may vary by cell type and apoptosis inducer. |
| Cysteine Protease Inhibition | 10 - 50 µM | Effective for inhibiting cathepsins B and L. |
| T-Cell Proliferation Assays | 20 - 100 µM | Has been shown to inhibit T-cell proliferation. |
Visualized Workflows and Pathways
Experimental Workflow: From Powder to Assay
The following diagram illustrates the standard workflow for preparing and using this compound in a typical cell-based experiment.
Caption: Workflow for preparing and applying this compound.
Mechanism of Action in the Intrinsic Apoptosis Pathway
This compound selectively inhibits effector caspases while leaving initiator caspases largely unaffected. This diagram shows its point of action within the intrinsic (mitochondrial) apoptosis pathway.
Caption: Inhibition point of this compound in apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-FA-FMK | CAS 197855-65-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. apexbt.com [apexbt.com]
- 7. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 11. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 12. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
Application Notes and Protocols for (Rac)-Z-FA-FMK in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK , also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent and irreversible inhibitor of cysteine proteases. Its primary targets include cathepsins B, L, and S, as well as effector caspases 2, 3, 6, and 7.[1][2] Due to its role in modulating crucial cellular pathways, Z-FA-FMK has been investigated in various in vivo animal models for its therapeutic potential in diseases ranging from viral infections to inflammation. These notes provide a comprehensive overview of its application in animal studies, focusing on dosage, administration protocols, and observed effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo animal studies involving the administration of this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| K18 hACE2 Transgenic Mice | SARS-CoV-2 Infection | 12.5, 25, and 50 mg/kg | Oral | 20% sulfobutylether-β-cyclodextrin in 0.9% NaCl | 25 mg/kg dose resulted in a 63% survival rate, reduced body weight loss, and decreased viral titers in the brain and lung.[3] | Jeong, et al., 2023[3] |
| Mice | Pneumococcal Infection | Not Specified | Not Specified | Not Specified | Significantly increased pneumococcal growth in both lungs and blood.[4][5] | Lawrence, et al., 2006 |
| Severe Combined Immunodeficiency (SCID) Mice | Ras Oncogenic Tumors and Reovirus Infection | Not Specified | Not Specified | Not Specified | Blocked reovirus infection of tumors and heart tissues.[4][6] | Roscow, et al., 2018 |
| BALB/c Mice | Sepsis (CLP model) | 0.5 mg/mouse | Intraperitoneal (i.p.) | Not Specified | Reduced thymic apoptosis.[7] | Wu, et al., 2008 |
| Pregnant CD-1 Mice | Preterm Delivery (induced by heat-killed Group B Streptococcus) | 10 mg/kg | Intraperitoneal (i.p.) | DMSO/PBS | Delayed but did not prevent preterm delivery.[8] | Koscielniak, et al., 2009 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Half-life (t½) | 17.26 ± 8.89 h | K18 hACE2 Transgenic Mice | Oral (25 mg/kg) | Jeong, et al., 2023[9] |
Experimental Protocols
Protocol 1: Oral Administration of Z-FA-FMK for Antiviral Studies in a SARS-CoV-2 Mouse Model
This protocol is based on the methodology described by Jeong et al. (2023) for evaluating the antiviral efficacy of Z-FA-FMK in K18 hACE2 transgenic mice.[3]
1. Materials:
-
This compound (powder)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
K18 hACE2 transgenic mice
2. Preparation of Z-FA-FMK Formulation (25 mg/kg):
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 0.9% NaCl. For example, to prepare 10 mL of the vehicle, dissolve 2 g of SBE-β-CD in 10 mL of sterile 0.9% NaCl.
-
Drug Formulation:
-
Calculate the required amount of Z-FA-FMK based on the average weight of the mice and the desired dosage (25 mg/kg).
-
For a mouse weighing 20 g, the required dose is 0.5 mg.
-
Determine the dosing volume. A typical oral gavage volume for mice is 100-200 µL. Assuming a 100 µL dosing volume, the required concentration of the Z-FA-FMK solution is 5 mg/mL.
-
To prepare 1 mL of the 5 mg/mL Z-FA-FMK solution, weigh 5 mg of Z-FA-FMK powder and add it to 1 mL of the 20% SBE-β-CD vehicle.
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution.
-
The final concentration of DMSO in the formulation should not exceed 1% (v/v) if used as a co-solvent.[3]
-
3. Administration Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the prepared Z-FA-FMK solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
In the SARS-CoV-2 study, the formulation was administered to the mice through oral gavage at a dose of 25 mg/kg.[3]
Protocol 2: Intraperitoneal (i.p.) Administration of Z-FA-FMK
This protocol provides a general guideline for the i.p. administration of Z-FA-FMK, drawing from studies on sepsis and preterm delivery.[7][8]
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (1 mL)
-
Needles (25-27 gauge)
2. Preparation of Z-FA-FMK Formulation (e.g., 10 mg/kg):
-
Stock Solution: Prepare a stock solution of Z-FA-FMK in DMSO. For example, a 10 mM stock solution can be made by dissolving 1.0 mg of Z-FA-FMK in 263 µL of DMSO.[10]
-
Working Solution:
-
Calculate the required dose for each mouse. For a 20 g mouse at 10 mg/kg, the dose is 0.2 mg.
-
Dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.
-
For example, if the injection volume is 100 µL, the final concentration would be 2 mg/mL.
-
3. Administration Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Slowly inject the Z-FA-FMK solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway of Z-FA-FMK in Inhibiting SARS-CoV-2 Entry
Caption: Mechanism of this compound in blocking SARS-CoV-2 entry by inhibiting host Cathepsin L.
Experimental Workflow for In Vivo Antiviral Efficacy Study
Caption: General experimental workflow for an in vivo antiviral study of this compound in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pufei.com [pufei.com]
Application Notes: (Rac)-Z-FA-FMK for Cathepsin B Activity Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein turnover, apoptosis, and immune responses.[1][2] Dysregulation of cathepsin B activity has been implicated in a range of pathologies, such as cancer progression and neurological disorders. (Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a potent and irreversible inhibitor of cathepsin B and other related cysteine proteases like cathepsin L.[3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue, thereby inactivating the enzyme. These application notes provide a detailed protocol for utilizing this compound as an inhibitor in a fluorometric cathepsin B activity assay, along with relevant technical data and pathway diagrams.
Data Presentation
The inhibitory potency of this compound against cathepsin B can be quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these values, which may vary depending on the specific assay conditions.
| Parameter | Value | Notes |
| IC50 | Varies (nM to µM range) | Dependent on substrate concentration, enzyme concentration, and pre-incubation time. |
| Ki | ~1.5 µM | Represents the dissociation constant of the enzyme-inhibitor complex. |
| Recommended Working Concentration | 2-10 µM | For inhibiting non-caspase cysteine protease activity in cell culture.[5] |
Experimental Protocols
This section details the protocol for a fluorometric cathepsin B activity assay using this compound as an inhibitor. This assay is based on the cleavage of a fluorogenic substrate by cathepsin B, resulting in a quantifiable fluorescent signal.
Materials and Reagents
-
Recombinant human cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant cathepsin B and the fluorogenic substrate in the assay buffer to the desired working concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the diluted this compound solutions.
-
Include control wells: a "no enzyme" control (assay buffer only), a "no inhibitor" control (enzyme and substrate), and a "vehicle" control (enzyme, substrate, and DMSO).
-
Add the diluted cathepsin B enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the "no inhibitor" control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Mechanism of Inhibition
The following diagram illustrates the irreversible covalent inhibition of cathepsin B by this compound.
Caption: Irreversible inhibition of cathepsin B by this compound.
Experimental Workflow
The workflow for the cathepsin B activity inhibition assay is depicted below.
Caption: Workflow for cathepsin B inhibition assay.
Signaling Pathway Involvement
Cathepsin B is involved in cellular signaling pathways, such as apoptosis. This compound can be used to probe the role of cathepsin B in these processes.
Caption: Role of cathepsin B in apoptosis and its inhibition.
References
- 1. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Rac)-Z-FA-FMK Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering issues with (Rac)-Z-FA-FMK, particularly when it fails to inhibit apoptosis.
Frequently Asked Questions (FAQs)
Q1: Why is Z-FA-FMK not inhibiting apoptosis in my experiment?
This is the most common issue and it often stems from a misunderstanding of the inhibitor's primary targets.
-
Primary Target Mismatch: Z-FA-FMK is primarily an inhibitor of the lysosomal cysteine proteases, Cathepsin B and Cathepsin L.[1][2] It is often used as a negative control in caspase inhibition experiments.[3][4] If the apoptotic pathway in your model is strictly dependent on caspases and not cathepsins, Z-FA-FMK will not be effective.[5]
-
Off-Target Effects at High Concentrations: While its main targets are cathepsins, some studies have shown that Z-FA-FMK can inhibit effector caspases (like -3 and -7) at high concentrations, but it does not inhibit initiator caspases (like -8 and -10).[1][6] This selective inhibition can lead to confusing results if the apoptotic cascade in your system relies on initiator caspases that are unaffected by Z-FA-FMK.
-
Caspase-Independent Apoptosis: Cell death can proceed through pathways that do not require caspases.[7][8][9] These pathways may involve other proteases or factors like Apoptosis-Inducing Factor (AIF) released from the mitochondria.[7][9][10] If your stimulus induces a caspase-independent or cathepsin-independent cell death, Z-FA-FMK will have no effect.
Q2: I thought Z-FA-FMK was a pan-caspase inhibitor. Is that incorrect?
That is incorrect. The widely used pan-caspase inhibitor is Z-VAD-FMK.[11] Z-FA-FMK is structurally different and does not have the P1 aspartate residue required for broad caspase inhibition.[4] It is crucial to select the inhibitor based on the specific proteases you intend to target.
Q3: How can I be sure that my Z-FA-FMK is active?
You should validate its activity against its intended target. The best control is to perform a Cathepsin B or L activity assay using a specific fluorometric substrate. If Z-FA-FMK inhibits the cleavage of the cathepsin substrate in your cell lysate, the compound is active.
Q4: What concentration of Z-FA-FMK should I use?
The optimal concentration is highly dependent on the cell type and experimental conditions.
-
Typical Range: Working concentrations in cell culture typically range from 20 µM to 100 µM.[2][12]
-
Titration is Key: Always perform a dose-response experiment to determine the lowest effective concentration that inhibits cathepsin activity without causing non-specific toxicity.
-
Solvent Considerations: Z-FA-FMK is dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.2%) to avoid solvent-induced toxicity, which could be mistaken for apoptosis.
Troubleshooting Guide
If Z-FA-FMK is not producing the expected results, follow this logical troubleshooting workflow.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Z-FA-FMK experiments.
Data & Inhibitor Specificity
| Inhibitor | Primary Target(s) | Common Use Case |
| This compound | Cathepsin B, Cathepsin L[2] | Inhibition of cathepsin-mediated pathways; negative control for caspase inhibitors.[3] |
| Z-VAD-FMK | Pan-caspase inhibitor[11] | Broad-spectrum inhibition of caspase-dependent apoptosis. |
| CA-074-Me | Selective Cathepsin B inhibitor[12] | Specific inhibition of Cathepsin B activity. |
| Pepstatin A | Aspartic proteases (e.g., Cathepsin D)[13] | Inhibition of Cathepsin D-mediated pathways. |
Key Experimental Protocols
Protocol 1: Cathepsin B Activity Assay (Fluorometric)
This protocol allows you to confirm that your Z-FA-FMK is active and effectively inhibiting its target in your cell lysates.
Materials:
-
Cell Lysates (from treated and untreated cells)
-
Cathepsin B Cell Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)
-
Z-FA-FMK (for positive inhibition control)
-
96-well black plate
-
Fluorometer (Ex/Em = 348/440 nm for AMC substrate)
Procedure:
-
Prepare Lysates: Collect 1-5 million cells, lyse them in chilled Cathepsin B Lysis Buffer, and clarify by centrifugation.[14]
-
Set up Reactions: To a 96-well plate, add 50 µL of cell lysate per well.
-
Positive Control: To a set of wells with lysate from untreated cells, add Z-FA-FMK to the final concentration used in your experiments. This will serve as your inhibition control.
-
Initiate Reaction: Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Add Substrate: Add 2 µL of the fluorometric substrate solution to each well.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Read Fluorescence: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
Expected Result: A significant reduction in fluorescence in the wells treated with Z-FA-FMK compared to the untreated lysate indicates that the inhibitor is active.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol helps determine if a caspase-dependent pathway is active in your model, which would explain why Z-FA-FMK is ineffective.
Materials:
-
Cell Lysates
-
Caspase Assay Buffer
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK, for positive inhibition control)
-
96-well black plate
-
Fluorometer (Ex/Em = 400/505 nm for AFC substrate)[14]
Procedure:
-
Prepare Lysates: Prepare cell lysates as described in the previous protocol, using a standard cell lysis buffer.
-
Set up Reactions: Add 50 µL of cell lysate to each well of a 96-well plate.
-
Positive Control: Include a positive control for apoptosis induction (e.g., staurosporine-treated cells) and an inhibition control (apoptosis-induced lysate + Z-VAD-FMK).
-
Initiate Reaction: Add 50 µL of Caspase Assay Buffer containing the substrate Ac-DEVD-AFC to each well.
-
Incubate: Incubate at 37°C for 1-2 hours, protected from light.
-
Read Fluorescence: Measure the fluorescence.
Expected Result: If your apoptotic stimulus leads to a high fluorescence signal that is blocked by Z-VAD-FMK but not by Z-FA-FMK, it confirms your pathway is caspase-dependent and cathepsin-independent.
Signaling Pathway Overview
Apoptosis can be initiated through multiple pathways. Z-FA-FMK only targets a specific branch that may or may not be active in your system.
Caption: Apoptotic pathways showing the specific target of Z-FA-FMK.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. (S,S)-Z-FA-FMK_TargetMol [targetmol.com]
- 5. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 9. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. z-fa-fmk.com [z-fa-fmk.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
optimizing (Rac)-Z-FA-FMK incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize the use of (Rac)-Z-FA-FMK in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent, irreversible inhibitor of cysteine proteases.[1] It is particularly effective against cathepsins B, L, and S.[1] While it is often used as a negative control in apoptosis experiments focusing on caspase inhibition, it's important to note that it can also selectively inhibit effector caspases 2, 3, 6, and 7, but not initiator caspases 8 and 10.[1][2][3]
Q2: Why is Z-FA-FMK often used as a negative control in caspase inhibitor studies?
Z-FA-FMK is frequently used as a negative control because it does not inhibit apoptosis mediated by the primary initiator caspases (caspase-8 and -10), unlike pan-caspase inhibitors such as Z-VAD-FMK.[4][5] This allows researchers to differentiate between apoptosis pathways that are dependent on these initiator caspases and those that are not. However, its inhibitory effect on effector caspases means that it may still interfere with the later stages of apoptosis.[2][3]
Q3: What is the recommended solvent and storage condition for Z-FA-FMK?
It is recommended to prepare a stock solution of Z-FA-FMK in high-purity DMSO (>99.9%) at a concentration of 10 mM. This stock solution is stable for 6-8 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution before freezing.[4]
Troubleshooting Guide
Q1: How do I determine the optimal incubation time for Z-FA-FMK in my experiment?
The optimal incubation time for Z-FA-FMK is highly dependent on the specific experimental conditions, including the cell type, the method of apoptosis induction, and the overall culture duration. A typical starting point for pre-incubation is between 30 minutes and 1 hour before the addition of the apoptotic stimulus.[2][4][6]
To optimize the incubation time for your specific setup, a time-course experiment is recommended. This involves treating your cells with Z-FA-FMK for varying durations before inducing apoptosis and then assessing the desired outcome (e.g., inhibition of a specific cathepsin activity or its effect on apoptosis).
Q2: I am observing unexpected inhibition of apoptosis with Z-FA-FMK. What could be the cause?
While often used as a negative control, Z-FA-FMK can inhibit effector caspases (2, 3, 6, and 7).[2][3] If your apoptotic pathway relies heavily on these caspases, you may observe a reduction in apoptosis. Consider the following:
-
Concentration: High concentrations of Z-FA-FMK are more likely to inhibit effector caspases. A concentration titration experiment can help identify a concentration that inhibits cathepsins without significantly affecting apoptosis.
-
Apoptosis Induction Method: The mechanism of the apoptosis inducer can influence which caspases are critical. If the pathway converges on effector caspases, Z-FA-FMK may show an inhibitory effect.
Q3: My Z-FA-FMK solution appears to be causing cellular toxicity. How can I address this?
Toxicity can be a concern, especially with prolonged incubation times or high concentrations of the DMSO solvent.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.2%, as higher levels can be toxic to some cell lines.
-
Control Experiments: Always include a vehicle control (DMSO alone) at the same concentration used for your Z-FA-FMK treatment to assess the baseline level of toxicity from the solvent.
-
Alternative Inhibitors: If toxicity persists, consider exploring other cathepsin inhibitors with different chemical structures. Note that some related compounds, like Z-FA-CMK, have been shown to be toxic and can induce apoptosis or necrosis on their own.[7]
Experimental Protocols
Protocol 1: Determination of Optimal Z-FA-FMK Concentration
This protocol outlines a method to determine the optimal working concentration of Z-FA-FMK for inhibiting cathepsin activity without causing significant off-target effects on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (high purity, >99.9%)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Caspase activity assay kit
Procedure:
-
Prepare Z-FA-FMK Stock Solution: Dissolve Z-FA-FMK in DMSO to create a 10 mM stock solution.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Concentration Gradient: Prepare a serial dilution of the Z-FA-FMK stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM). Include a vehicle control (DMSO only).
-
Pre-incubation: Treat the cells with the different concentrations of Z-FA-FMK for a fixed time (e.g., 1 hour).
-
Induce Apoptosis: Add the apoptosis-inducing agent to the appropriate wells. Include a set of wells with Z-FA-FMK but without the inducer to assess baseline toxicity.
-
Incubation: Incubate for a period sufficient to induce apoptosis (this will be specific to your model system).
-
Assess Viability and Caspase Activity: Perform a cell viability assay and a caspase activity assay according to the manufacturer's instructions.
Protocol 2: Time-Course Experiment for Optimal Incubation
This protocol is designed to identify the optimal pre-incubation time for Z-FA-FMK.
Procedure:
-
Prepare Cells and Reagents: Follow steps 1 and 2 from Protocol 1.
-
Time Points: Choose a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Staggered Treatment: At each time point before the addition of the apoptosis inducer, add a fixed, predetermined optimal concentration of Z-FA-FMK to a set of wells.
-
Induce Apoptosis: At time zero, add the apoptosis-inducing agent to all relevant wells simultaneously.
-
Incubation and Assessment: Follow steps 6 and 7 from Protocol 1.
Data Presentation
Table 1: Example Data for Z-FA-FMK Concentration Optimization
| Z-FA-FMK (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Cathepsin B Activity (Fold Change) |
| 0 (Vehicle) | 100 | 4.5 | 1.0 |
| 1 | 98 | 4.3 | 0.8 |
| 5 | 95 | 4.1 | 0.5 |
| 10 | 92 | 3.5 | 0.2 |
| 20 | 88 | 2.8 | 0.1 |
| 50 | 75 | 1.5 | <0.1 |
| 100 | 60 | 1.1 | <0.1 |
Table 2: Example Data for Z-FA-FMK Incubation Time Optimization
| Pre-incubation Time | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Cathepsin B Activity (Fold Change) |
| 15 min | 90 | 3.0 | 0.6 |
| 30 min | 91 | 2.9 | 0.3 |
| 1 hour | 89 | 2.8 | 0.1 |
| 2 hours | 85 | 2.5 | <0.1 |
| 4 hours | 78 | 2.1 | <0.1 |
Visualizations
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pufei.com [pufei.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (Rac)-Z-FA-FMK insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with (Rac)-Z-FA-FMK in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2] It is commonly used as a negative control for caspase inhibitors in apoptosis studies because it does not inhibit caspases that require a P1 Aspartate residue.[3] However, it does inhibit effector caspases such as caspases-2, -3, -6, and -7, as well as cathepsins B, L, and S.[1][4][5]
Q2: My this compound is precipitating when I add it to my cell culture media. What is the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[6] Several factors can contribute to this:
-
Low Aqueous Solubility: The compound is inherently difficult to dissolve in water-based solutions.
-
Improper Dilution: Adding a concentrated DMSO stock directly into the full volume of media can cause the compound to "crash out" of solution.[1][6]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
High DMSO Concentration: While necessary for initial dissolution, a high final concentration of DMSO in the media can be toxic to cells and may interact with media components, contributing to precipitation.[1][3]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can affect solubility.[1]
-
Temperature and pH: Changes in temperature or pH upon addition of the stock solution can alter solubility.[1]
Q3: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for this compound is high-purity (>99.9%) Dimethyl Sulfoxide (DMSO).[7][8] It is advisable to prepare a stock solution of 10 mM in DMSO.[1][7][8] Some sources also report solubility in ethanol.[9][10]
Q4: How should I store the this compound stock solution?
Store the lyophilized solid at -20°C under desiccating conditions.[1] The DMSO stock solution is stable at -20°C for 6-8 months.[7][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before freezing.[7][8]
Troubleshooting Guide for this compound Insolubility
If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[10]
-
Complete Dissolution: Vortex the stock solution thoroughly to ensure the compound is completely dissolved before further dilution. Gentle warming or sonication may be necessary for some compounds, though caution should be exercised to avoid degradation.[9]
Step 2: Optimize the Dilution Protocol
Directly adding the concentrated DMSO stock to your media is a common cause of precipitation. The following modified dilution protocol can significantly improve solubility.
Experimental Protocol: Optimized Dilution of this compound
Objective: To prepare a working solution of this compound in cell culture media while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with or without serum)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Calculate Required Volumes: Determine the volume of your 10 mM stock solution needed to achieve the desired final concentration in your total media volume.
-
Intermediate Dilution:
-
In a sterile tube, add a small volume of your pre-warmed complete media (e.g., 100-200 µL).
-
To this small volume of media, add the calculated volume of your 10 mM this compound DMSO stock.
-
Mix immediately and thoroughly by gentle vortexing or pipetting up and down. This creates an intermediate dilution.
-
-
Final Dilution:
-
Add the intermediate dilution to the remaining volume of your pre-warmed complete media.
-
Mix the final solution gently by inverting the tube several times.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Step 3: Adjust Experimental Parameters
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media at or below 0.2% (v/v) to minimize cytotoxicity and potential precipitation.[3] Some cell lines may tolerate up to 0.5%.
-
Working Concentration of this compound: If precipitation persists, consider lowering the final working concentration. Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and assay. Typical working concentrations range from 50 nM to 100 µM.[7]
-
Serum Concentration: Serum proteins can sometimes enhance the solubility of hydrophobic compounds.[11][12] If you are using serum-free media, consider whether your experimental design allows for the addition of a low percentage of serum. Conversely, if you are using high-serum media, interactions could still lead to precipitation, and you may need to test different serum concentrations.
Data Summary
| Parameter | Recommendation | Source |
| Primary Solvent | High-purity (>99.9%) DMSO | [7][8] |
| Stock Solution Concentration | 10 mM | [1][7][8] |
| Stock Solution Storage | -20°C, aliquoted | [7][8] |
| Typical Working Concentration | 50 nM - 100 µM | [7] |
| Maximum Final DMSO Concentration | ≤ 0.2% (v/v) | [3] |
Visual Guides
Below are diagrams illustrating the troubleshooting workflow and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified mechanism of this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Technical Support Center: (Rac)-Z-FA-FMK Negative Control
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the use of (Rac)-Z-FA-FMK as a negative control in caspase-dependent apoptosis studies. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound (Z-Phe-Ala-FMK) is a cell-permeable fluoromethyl ketone (FMK) peptide derivative.[1] It is designed and widely used as a negative control for FMK-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK.[1][2][3] The rationale is that it should not inhibit caspase activity and therefore should not block apoptosis, allowing researchers to confirm that the effects of their active caspase inhibitor are specific and not due to non-specific effects of the FMK chemical group or the solvent.[4][5]
Q2: I used Z-FA-FMK as a negative control, but it unexpectedly inhibited apoptosis in my experiment. Why did this happen?
Q3: My experiment with Z-FA-FMK is showing cellular effects unrelated to apoptosis. What could be the cause?
Z-FA-FMK has known off-target effects, primarily as an inhibitor of other cysteine proteases.[4] It is a documented inhibitor of cathepsins B and L.[1][3][4] Therefore, if Z-FA-FMK produces an effect in your assay, it could be wrongly attributed to a role for cathepsins rather than confirming the specificity of your active caspase inhibitor.[3]
Furthermore, the broader class of peptide-FMK inhibitors can have other off-targets. For example, the pan-caspase inhibitor Z-VAD-FMK is known to inhibit calpains and the enzyme NGLY1, the latter of which can lead to the induction of autophagy.[7][8][9] While this specific effect on NGLY1 has not been detailed for Z-FA-FMK in the provided results, it highlights the potential for FMK compounds to have complex off-target activities.
Q4: How should I interpret my results if Z-FA-FMK shows biological activity?
If Z-FA-FMK inhibits cell death in your experiment, you cannot definitively conclude that the cell death pathway is caspase-independent. Instead, the result may indicate the involvement of effector caspases (like caspase-3 or -7) which are sensitive to Z-FA-FMK.[3][6] To dissect the pathway, you would need more specific tools, such as inhibitors targeting individual caspases or genetic approaches like siRNA knockdown.
Below is a logical workflow to help troubleshoot these unexpected results.
Q5: Are there better alternatives to Z-FA-FMK as a negative control?
Yes. Given the known issues with Z-FA-FMK, using a more inert control is advisable. While no perfect control exists, some studies suggest that the pan-caspase inhibitor Q-VD-OPh may be a better tool for certain applications because it does not inhibit NGLY1 and therefore does not induce autophagy as an off-target effect, unlike Z-VAD-FMK.[7][10] Researchers should carefully review the literature for the most appropriate negative control for their specific experimental system.
Quantitative Data Summary
The inhibitory profile of Z-FA-FMK is not typical of a negative control. It selectively targets effector caspases while leaving key initiator caspases unaffected.
| Target Enzyme Class | Specific Enzyme | Inhibitory Effect of Z-FA-FMK | Citation |
| Effector Caspases | Caspase-2 | Efficiently Inhibited | [3][6] |
| Caspase-3 | Efficiently Inhibited | [3][6] | |
| Caspase-6 | Efficiently Inhibited | [3][6] | |
| Caspase-7 | Efficiently Inhibited | [3][6] | |
| Initiator Caspases | Caspase-8 | Unaffected | [3][6] |
| Caspase-9 | Partially Inhibited | [3] | |
| Caspase-10 | Unaffected | [3] | |
| Cysteine Proteases | Cathepsin B | Inhibited | [1][4] |
| Cathepsin L | Inhibited | [1] |
This differential inhibition can lead to misleading results, as illustrated by the signaling pathway diagram below.
Experimental Protocols
Protocol: Using Z-FA-FMK as a Negative Control in a Cell-Based Apoptosis Assay
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.[1]
1. Reconstitution and Storage:
-
Prepare a stock solution of Z-FA-FMK, typically 10 mM, in high-purity DMSO.[1][5] For example, dissolve 1.0 mg of Z-FA-FMK (MW: 386 g/mol ) in 259 µL of DMSO.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to 6-8 months.[1]
2. Experimental Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Pre-incubation: Pre-incubate the cells with Z-FA-FMK for 30 minutes to 2 hours before inducing apoptosis. The final working concentration typically ranges from 20 µM to 100 µM.[1][5] This concentration should match the concentration of the active caspase inhibitor being used in parallel.
-
Important Solvent Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.2%, as higher levels can cause cellular toxicity and mask experimental effects.[1][5][11] Prepare a "vehicle-only" control with the same final concentration of DMSO.
-
Induction of Apoptosis: Add your apoptosis-inducing agent (e.g., Camptothecin, FasL) to the wells containing the vehicle control, the active caspase inhibitor, and the Z-FA-FMK negative control.
-
Incubation: Incubate for the desired period (e.g., 3-24 hours) as determined by your experimental design.
-
Analysis: Harvest the cells and analyze for apoptosis using methods such as Annexin V staining by flow cytometry, caspase activity assays (e.g., DEVDase activity), or Western blotting for caspase cleavage.[5][12]
3. Expected Controls for a Complete Experiment:
-
Untreated Cells (Negative Control)
-
Cells + DMSO (Vehicle Control)
-
Cells + Apoptotic Stimulus + DMSO
-
Cells + Apoptotic Stimulus + Active Caspase Inhibitor
-
Cells + Apoptotic Stimulus + Z-FA-FMK (Negative Control)
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. BD Negative Control for Caspase Inhibitors, Z-FA-FMK 1 mg | Buy Online | BD | Fisher Scientific [fishersci.fi]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. S-EPMC9304259 - Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. - OmicsDI [omicsdi.org]
- 11. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Z-FA-FMK and Autophagy
Welcome to the technical support center for researchers using (Rac)-Z-FA-FMK. This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving the analysis of autophagy. The primary focus is to address the common misinterpretation of experimental results due to the compound's effects on autophagic flux.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Z-Phe-Ala-Fluoromethyl Ketone) is a synthetic dipeptide that functions as an irreversible inhibitor of cysteine proteases. It is most potent as an inhibitor of Cathepsin B and L.[1][2] Although it is often used as a negative control in apoptosis experiments involving caspase inhibitors, it is important to note that it can also inhibit several effector caspases at higher concentrations.[3][4]
Q2: I used Z-FA-FMK in my experiment and observed a significant increase in LC3-II levels by Western blot. Does this confirm that Z-FA-FMK induces autophagy?
No, this is a common point of misinterpretation. An increase in the amount of microtubule-associated protein 1 light chain 3-II (LC3-II) or the number of GFP-LC3 puncta indicates an accumulation of autophagosomes.[5][6] However, this accumulation can result from either an increase in the rate of autophagosome formation (autophagy induction) or a decrease in the rate of autophagosome degradation.[7] Z-FA-FMK, by inhibiting lysosomal cathepsins, blocks the final stage of autophagy where autophagosomes are degraded.[5][8] This blockade of "autophagic flux" is the most likely reason for the observed LC3-II accumulation.
Q3: What are the primary "off-target" effects of Z-FA-FMK that I should be aware of in my autophagy experiments?
The most significant effect, which can be considered "on-target" for cathepsins but "unwanted" in many experimental contexts, is the inhibition of autolysosome degradation. By inhibiting Cathepsins B and L, Z-FA-FMK prevents the breakdown of autophagosomes and their contents.[5] Additionally, Z-FA-FMK has been shown to inhibit effector caspases (such as caspases-3, -6, and -7) and can induce oxidative stress at certain concentrations.[3][4] The related pan-caspase inhibitor Z-VAD-FMK has been found to induce autophagy through off-target inhibition of NGLY1, an enzyme in the ER-associated degradation (ERAD) pathway, highlighting the potential for complex off-target effects with this class of inhibitors.[9][10]
Q4: At what concentrations are the inhibitory effects of Z-FA-FMK typically observed?
The effective concentration can vary significantly depending on the cell type and experimental conditions. For inhibiting cathepsin activity in cell culture, a range of 2-10 µM is often recommended.[2] However, inhibition of effector caspases and other effects may require higher concentrations, sometimes in the 20-100 µM range.[1][4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific system.
Q5: Are there alternative inhibitors I should consider to avoid the confounding effects on autophagic flux?
If your goal is to inhibit caspases without affecting autophagy, the pan-caspase inhibitor Q-VD-OPh has been suggested as an alternative to Z-VAD-FMK, as it does not appear to induce autophagy via NGLY1 inhibition.[10] If your goal is to study the role of cathepsins, it is essential to use Z-FA-FMK in conjunction with a proper autophagic flux assay to correctly interpret your results. There is no simple alternative that inhibits cathepsins without affecting the final stage of autophagy, as this is their primary biological function in this pathway.
Troubleshooting Guide
Problem 1: My Western blot shows a significant increase in both LC3-II and the autophagy substrate p62/SQSTM1 after Z-FA-FMK treatment.
-
Likely Cause: This result strongly suggests a blockage of autophagic flux. The p62/SQSTM1 protein acts as a scaffold that brings ubiquitinated cargo to the autophagosome and is itself degraded upon fusion with the lysosome.[5] An accumulation of both LC3-II and p62 indicates that autophagosomes are being formed but not degraded.[5][8]
-
Troubleshooting Steps:
-
Confirm Flux Blockade: Perform a definitive autophagic flux assay. Treat your cells with Z-FA-FMK in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Analyze Results: If Z-FA-FMK is blocking flux, the addition of BafA1 or CQ will result in little to no further increase in LC3-II levels compared to Z-FA-FMK treatment alone. This is because the pathway is already maximally inhibited at the degradation step.
-
Caption: Troubleshooting workflow for increased LC3-II and p62.
Problem 2: My fluorescence microscopy shows a massive accumulation of yellow puncta in cells expressing tandem mRFP-GFP-LC3 after Z-FA-FMK treatment.
-
Likely Cause: This is the expected result for an inhibitor of autophagic flux. The tandem mRFP-GFP-LC3 reporter relies on the pH sensitivity of GFP. In neutral pH autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only the RFP signal (red puncta). An accumulation of yellow puncta indicates a buildup of autophagosomes that have failed to fuse with lysosomes or have fused but the lysosome has been neutralized.
-
Troubleshooting Steps:
-
Quantify Puncta: Separately quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.
-
Compare with Control: In a healthy, autophagy-competent cell, you will see a basal level of both yellow and red puncta. With an autophagy inducer (like starvation), you should see an increase in red puncta (indicating successful flux). With a flux inhibitor like Z-FA-FMK, you will see a significant increase in yellow puncta with a concurrent decrease in red puncta.
-
Caption: Principle of the mRFP-GFP-LC3 assay with Z-FA-FMK.
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound
| Target | Potency | Reference(s) |
| Cathepsin B | K_i = 1.5 µM | [4] |
| Cathepsin L | Potent Inhibitor | [1] |
| Caspase-2 | IC_50 = 6.147 µM | [4] |
| Caspase-3 | IC_50 = 15.41 µM | [4] |
| Caspase-6 | IC_50 = 32.45 µM | [4] |
| Caspase-7 | IC_50 = 9.077 µM | [4] |
| Caspase-9 | IC_50 = 110.7 µM | [4] |
Table 2: Recommended Working Concentrations & Observed Effects
| Application / Effect | Concentration Range | Cell Type / System | Reference(s) |
| Inhibit Cathepsin Activity | 2 - 10 µM | General Cell Culture | [2] |
| Inhibit Apoptosis | 5 - 100 µM | Jurkat Cells | [1] |
| Induce Oxidative Stress | 50 µM | Human PBMCs | [4] |
| Inhibit IL-1β Production | 50 µM | Macrophages | [4] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blotting
This protocol allows for the quantitative assessment of autophagic flux by measuring the turnover of LC3-II and p62.
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 60-70% confluent at the time of harvest.
-
Treatment Groups: Prepare the following treatment groups (at minimum):
-
Vehicle Control (e.g., DMSO)
-
Z-FA-FMK (at desired concentration)
-
Bafilomycin A1 (100 nM, a late-stage autophagy inhibitor)
-
Z-FA-FMK + Bafilomycin A1
-
-
Incubation: Add Bafilomycin A1 for the final 2-4 hours of the Z-FA-FMK treatment period. The total Z-FA-FMK incubation time will depend on your experimental goals (typically 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (BafA1) with the amount in its absence. A lack of significant difference between the "Z-FA-FMK" and "Z-FA-FMK + BafA1" groups indicates a flux blockade.
Caption: Workflow for the autophagic flux assay via Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Autophagy-Related LC3 Accumulation Interacted Directly With LIR Containing RIPK1 and RIPK3, Stimulating Necroptosis in Hypoxic Cardiomyocytes [frontiersin.org]
- 7. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
minimizing (Rac)-Z-FA-FMK degradation in experiments
Technical Support Center: (Rac)-Z-FA-FMK
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It is commonly used as an inhibitor of cathepsins B and L.[2] It also selectively inhibits effector caspases, such as caspases-2, -3, -6, and -7, but does not significantly affect initiator caspases like -8 and -10.[3][4][5] Due to its limited effect on key apoptotic caspases, it is often used as a negative control in experiments involving broader-spectrum caspase inhibitors like Z-VAD-FMK.[2][6][7]
Q2: How should I properly store and handle this compound to prevent degradation?
A2: Proper storage is critical to minimize degradation.
-
Lyophilized Powder: Store desiccated at -20°C. Under these conditions, the powder is stable for at least one to three years.[2][8]
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO (>99.9%).[2][8] Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[2][6][8]
Q3: My stock solution of Z-FA-FMK has been stored at -20°C for several months. Is it still viable?
A3: The stability of Z-FA-FMK in DMSO can vary. While some suppliers state it is stable for only one month at -20°C, others suggest it can last for 6-8 months.[2][8] For maximum confidence, long-term storage at -80°C is recommended.[8] If you observe diminished activity, it is best to prepare a fresh stock solution from lyophilized powder. Always bring the vial to room temperature before opening to prevent moisture condensation, which can degrade both the compound and the DMSO solvent.[2]
Q4: What are the common signs of Z-FA-FMK degradation in an experiment?
A4: Degradation of Z-FA-FMK can lead to a loss of its inhibitory activity. In your experiments, this might manifest as:
-
Inconsistent Results: High variability between replicate experiments.
-
Loss of Expected Effect: Failure to inhibit target proteases (e.g., cathepsins) at previously established effective concentrations.
-
Unexpected Off-Target Effects: Degradation products could potentially interact with other cellular components, leading to unforeseen results.
Q5: Can I dissolve Z-FA-FMK in solvents other than DMSO?
A5: DMSO is the most recommended and widely used solvent for preparing stock solutions of Z-FA-FMK due to its high solubility.[2][8] While solubility in other solvents like ethanol may be possible, DMSO provides the best stability for long-term storage.[7] When using any solvent, ensure it is of high purity and anhydrous, as moisture can compromise the stability of the FMK group.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Z-FA-FMK.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of target protease (e.g., Cathepsin B). | 1. Degraded Z-FA-FMK: The compound may have degraded due to improper storage (moisture, repeated freeze-thaw cycles).2. Incorrect Concentration: The final concentration in the assay may be too low. | 1. Prepare a fresh stock solution from lyophilized powder in anhydrous DMSO. Aliquot for single use and store at -80°C.[8]2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.[2] |
| High background or off-target effects observed. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.2. Degradation Products: Unknown byproducts from degraded Z-FA-FMK could be causing cellular stress. | 1. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.2%, as higher levels can be toxic.[2] Run a "vehicle-only" control with the same DMSO concentration.2. Use a freshly prepared stock solution. Consider purifying the compound if its integrity is in doubt. |
| Precipitate forms when adding stock solution to aqueous media. | 1. Poor Solubility: The compound is precipitating out of the aqueous buffer or media.2. Low Temperature of Media: Adding cold stock to cold media can reduce solubility. | 1. Vortex or mix the diluted solution thoroughly immediately after adding the DMSO stock to the aqueous medium.2. Ensure both the stock solution and the culture media are at room temperature or 37°C before mixing. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Lyophilized Powder | N/A | -20°C (Desiccated) | 1 to 3 years | [2][8] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year | [8] |
| Stock Solution | Anhydrous DMSO | -20°C | 1 to 8 months | [2][8] |
Experimental Protocols
Protocol: Preparation and Use of Z-FA-FMK in a Cell-Based Assay
This protocol provides a general guideline for using Z-FA-FMK as a negative control or inhibitor in a typical cell culture experiment.
1. Reconstitution of Lyophilized Z-FA-FMK: a. Bring the vial of lyophilized Z-FA-FMK powder to room temperature before opening. b. To create a 10 mM stock solution, reconstitute the powder in high-purity, anhydrous DMSO. For example, dissolve 1 mg of Z-FA-FMK (MW: 386.4 g/mol ) in 259 µL of DMSO.[2] c. Vortex gently until the powder is completely dissolved.
2. Storage of Stock Solution: a. Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]
3. Application in Cell Culture: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in your cell culture medium to the desired final working concentration (typically 20-100 µM).[2][8] For example, to achieve a 20 µM final concentration, add 2 µL of the 10 mM stock solution to 1 mL of culture medium. c. Ensure the final concentration of DMSO in the culture medium is below 0.2% to prevent solvent-induced cytotoxicity.[2] d. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design. e. Pre-incubate the cells with Z-FA-FMK for a duration appropriate for your experiment (e.g., 30 minutes to 2 hours) before adding your treatment or stimulus.
Visualizations
Caption: Experimental workflow for preparing and using Z-FA-FMK.
Caption: Z-FA-FMK selectively inhibits effector caspases and cathepsins.
Caption: Troubleshooting logic for Z-FA-FMK experimental issues.
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. Z-FA-FMK - Creative Enzymes [creative-enzymes.com]
- 8. selleckchem.com [selleckchem.com]
inconsistent (Rac)-Z-FA-FMK activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of inconsistent activity between different batches of (Rac)-Z-FA-FMK. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It is a racemic mixture, meaning it contains both stereoisomers of the molecule. Its primary mechanism of action involves covalently binding to the active site of target proteases, thereby inactivating them.
It is known to inhibit a range of proteases, including:
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Effector Caspases: It selectively inhibits effector caspases such as caspase-3, -6, and -7, which are key executioners of apoptosis, or programmed cell death.[2] It has little to no effect on initiator caspases like caspase-8 and -10.[2]
-
Cathepsins: It is also a potent inhibitor of cathepsins B and L.[2]
Due to its lack of activity against initiator caspases, it is often used as a negative control in apoptosis studies to distinguish between the intrinsic and extrinsic apoptosis pathways.
Q2: We are observing significant variations in the inhibitory effect of this compound between different lots. What are the potential causes?
Inconsistent activity between batches of this compound is a common issue that can stem from several factors related to the synthesis and handling of the compound. The primary causes include:
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Purity and Impurities: The presence of impurities from the solid-phase peptide synthesis (SPPS) process is a major contributor to batch-to-batch variability. Common impurities include:
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Deletion or insertion sequences: Peptides that are missing an amino acid or have an extra one.
-
Residual protecting groups: Incomplete removal of protecting groups from the amino acid side chains during synthesis.
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Oxidation or reduction products: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and storage.
-
Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to the formation of diastereomers with potentially different biological activities.
-
-
Stereoisomer Ratio: Since this is a racemic mixture, the precise ratio of the stereoisomers can influence its overall biological activity. Variations in this ratio between batches can lead to inconsistent results. The different spatial arrangements of atoms in stereoisomers can affect how they interact with the chiral environment of biological targets like enzymes.
-
Compound Stability and Storage: this compound is sensitive to moisture and should be stored under desiccating conditions at -20°C. Improper storage can lead to degradation of the compound. Stock solutions in DMSO are also susceptible to degradation and should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Issues: The solubility of this compound in DMSO can be affected by the presence of moisture in the solvent. Using anhydrous, high-purity DMSO is crucial for preparing consistent stock solutions.
Troubleshooting Guide: Inconsistent this compound Activity
This guide provides a step-by-step approach to diagnosing and resolving issues related to batch-to-batch variability of this compound.
Step 1: Review the Certificate of Analysis (CoA)
Before using a new batch, carefully review the manufacturer's Certificate of Analysis. Pay close attention to the following parameters:
| Parameter | Typical Specification | Importance |
| Purity (by HPLC) | >95% | A lower purity indicates a higher percentage of impurities that could interfere with the assay. |
| Identity (by Mass Spec) | Conforms to structure | Confirms the correct molecular weight of the compound. |
| Appearance | White to off-white solid | A significant deviation in color could indicate degradation or contamination. |
| Solubility | Soluble in DMSO | Inconsistent solubility can affect the final concentration in your assay. |
Step 2: Implement Strict Storage and Handling Procedures
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Storage of Solid Compound: Upon receipt, store the lyophilized powder at -20°C under desiccated conditions.
-
Preparation of Stock Solutions: Use high-purity, anhydrous DMSO to prepare stock solutions. It is recommended to prepare a concentrated stock solution (e.g., 10 mM), which can then be further diluted.
-
Aliquoting and Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Step 3: Perform a Functional Quality Control Check
Before using a new batch in a large-scale experiment, it is advisable to perform a small-scale functional QC check.
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Side-by-Side Comparison: Run a pilot experiment comparing the new batch with a previous batch that gave expected results.
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Dose-Response Curve: Generate a dose-response curve for the new batch in a relevant assay (e.g., a caspase-3 activity assay) to determine its IC50 value. A significant shift in the IC50 compared to previous batches indicates a difference in potency.
Step 4: Address Experimental Variables
Ensure that the observed inconsistency is not due to other experimental factors:
-
Cell Culture Conditions: Maintain consistent cell lines, passage numbers, and culture conditions.
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Reagent Preparation: Prepare all buffers and reagents fresh and consistently.
-
Assay Protocol: Adhere strictly to the validated assay protocol.
Experimental Protocols
Here are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Caspase-3 Fluorometric Activity Assay
This assay measures the activity of caspase-3 in cell lysates and can be used to determine the inhibitory potential of this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound (from different batches)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
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2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-3 Substrate (Ac-DEVD-AFC)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound from different batches for 1 hour. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3 Substrate (Ac-DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader.
-
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol allows for the qualitative or semi-quantitative assessment of caspase-3 activation by detecting its cleaved (active) form.
Materials:
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Treated cell pellets (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Protocol 3: NF-κB Reporter Assay
This compound has been shown to inhibit LPS-induced cytokine production via inhibition of NF-κB-dependent gene expression.[1] This reporter assay can be used to quantify the effect of this compound on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase reporter)
-
This compound (from different batches)
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound from different batches for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activating agent and incubate for 6-24 hours.
-
-
Luciferase Assay:
-
After the incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Visualizations
Signaling Pathways
Caption: Caspase Activation Pathways and the inhibitory action of this compound.
Caption: Simplified NF-κB Signaling Pathway and potential inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: Troubleshooting High Background in Western Blotting with (Rac)-Z-FA-FMK
This technical support center provides troubleshooting guidance for researchers and scientists encountering high background issues in Western blotting experiments, with a specific focus on experiments involving the cysteine protease inhibitor (Rac)-Z-FA-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cellular assays?
This compound, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent and irreversible inhibitor of cysteine proteases.[1] It is widely used in research to study cellular processes regulated by these enzymes, such as apoptosis, as it also effectively inhibits effector caspases including caspases-2, -3, -6, and -7.[2][3][4]
Q2: I'm observing high background across my entire Western blot membrane after treating my cells with this compound. What are the general causes for this?
High background that appears as a uniform haze across the membrane is a common issue in Western blotting and can be caused by several factors unrelated to your specific treatment.[5] These include:
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Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[5]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized, as excessive antibody can lead to non-specific binding.[6][7]
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Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to a higher background signal.[5]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[5][7]
-
Contaminated Buffers: Old or contaminated buffers can contribute to background noise.
Q3: Could this compound itself be causing the high background or non-specific bands on my Western blot?
While less common than the general causes listed above, it is possible that this compound treatment could indirectly lead to changes in your Western blot results. This compound is known to inhibit various cysteine proteases.[1][2] A related compound, Z-VAD-fmk, has known off-target effects, such as the induction of autophagy by inhibiting NGLY1.[8][9][10][11] If this compound has similar off-target effects, it could lead to widespread changes in the cellular proteome, potentially causing the appearance of unexpected bands.
Q4: I see multiple non-specific bands in my lanes treated with this compound. What could be the reason for this?
The appearance of non-specific bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate.
-
Sample Degradation: If samples are not handled properly, proteins can degrade, leading to multiple lower molecular weight bands.[12] The use of protease inhibitors during lysate preparation is critical.
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Cellular Response to Treatment: As mentioned, this compound could be inducing a cellular stress response or other signaling pathways, leading to changes in protein expression or post-translational modifications that might be detected by your antibody.
Troubleshooting Guide: High Background in Western Blot
The following table summarizes common causes of high background in Western blotting and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[6][13] |
| Primary antibody concentration too high | Decrease the primary antibody concentration by performing a dilution series (e.g., 1:1000, 1:2000, 1:5000).[12] | |
| Secondary antibody concentration too high | Decrease the secondary antibody concentration. Perform a control with only the secondary antibody to check for non-specific binding.[7][12] | |
| Inadequate washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[5][6] Increase the volume of washing buffer.[14] | |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process.[5][7] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Ensure the secondary antibody was raised against the host species of the primary antibody. |
| Protein overloading | Reduce the amount of protein loaded per lane (e.g., load 10-20 µg instead of 50 µg).[7] | |
| Sample degradation | Prepare fresh lysates and add a protease inhibitor cocktail.[12] Keep samples on ice. | |
| Long exposure time | Reduce the film exposure time or the acquisition time on a digital imager.[6][12] |
Experimental Protocols
Sample Western Blot Protocol for Analyzing Protein of Interest after this compound Treatment
This protocol provides a general workflow for a standard Western blot experiment.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration in lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours on ice or overnight at 30V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imager or X-ray film.
-
Visualizations
Caption: Troubleshooting workflow for high background in Western blotting.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. S-EPMC9304259 - Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. - OmicsDI [omicsdi.org]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: (Rac)-Z-FA-FMK in Flow Cytometry
Welcome to the technical support center for researchers utilizing (Rac)-Z-FA-FMK in flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and challenges during your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound, commonly referred to as Z-FA-FMK, is a cell-permeable compound used as a negative control for peptide-based fluoromethylketone (FMK) caspase inhibitors like Z-VAD-FMK.[1] While broad-spectrum caspase inhibitors target a wide range of caspases to block apoptosis, Z-FA-FMK is designed to lack inhibitory activity against the key caspases involved in apoptosis.[1][2][3] Its primary role is to help researchers confirm that the observed effects of a caspase inhibitor are due to specific caspase inhibition and not due to non-specific effects of the FMK chemical group or the solvent (typically DMSO). However, it is important to note that Z-FA-FMK does inhibit other proteases, such as cathepsins B and L.[1]
Q2: I'm observing high background fluorescence in my flow cytometry data after Z-FA-FMK treatment. What are the common causes?
A2: High background fluorescence is a common flow cytometry artifact that can arise from several sources when using Z-FA-FMK:
-
Increased Cell Death: Although intended as a non-toxic control, high concentrations of Z-FA-FMK or its solvent, DMSO, can induce cytotoxicity.[1][2][3] Dead cells are known to non-specifically bind antibodies and fluorescent dyes, leading to a significant increase in background signal.[4][5]
-
Reagent Concentration: Using an excessively high concentration of your fluorescent antibody can lead to non-specific binding.[5][6] This issue can be compounded by "sticky" dead or dying cells.
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibodies in the sample, contributing to background noise.[4][6]
-
Solvent Effects: The final concentration of DMSO should not exceed 0.2%, as higher levels can cause cellular stress and artifacts.[1][2][3]
Q3: My cell viability has decreased significantly after treatment with Z-FA-FMK. Is this expected?
A3: A significant decrease in cell viability is not the intended outcome of using Z-FA-FMK and should be investigated. The most common cause is toxicity from the DMSO solvent.[1] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤0.2%).[1][2][3] Additionally, while Z-FA-FMK is generally non-toxic at recommended concentrations, every cell line has a different sensitivity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.[1][2]
Q4: Z-FA-FMK is supposed to be a negative control, but it appears to be inhibiting apoptosis in my experiment. Why is this happening?
A4: This can occur due to a misunderstanding of Z-FA-FMK's specific inhibitory profile. While it does not inhibit the primary initiator and executioner caspases involved in many apoptotic pathways, it is not completely inert.[1][7] At high concentrations, Z-FA-FMK has been shown to inhibit effector caspases such as caspases-2, -3, -6, and -7, although it does not affect initiator caspases-8 and -10.[8][9] If your apoptotic pathway relies heavily on these specific effector caspases, or on cathepsins B and L, you may observe an inhibitory effect.[8][9] This highlights the importance of using the lowest effective concentration and understanding the specific proteases involved in your cell death model.
Q5: How do I determine the optimal working concentration for Z-FA-FMK in my experiments?
A5: The optimal concentration can vary between cell types and experimental conditions. Therefore, you must titrate the reagent for your specific assay. The recommended approach is to perform a dose-response experiment where cells are treated with a range of Z-FA-FMK concentrations (e.g., 10 µM to 100 µM). For each concentration, assess cell viability using a reliable method like a viability dye (e.g., Propidium Iodide, 7-AAD) in your flow cytometry panel. The optimal concentration is the highest dose that does not impact cell viability compared to the vehicle control (DMSO-treated) cells. This concentration should then be used alongside the same concentration of your active caspase inhibitor.
Troubleshooting Guide
This guide addresses specific artifacts you may encounter when using Z-FA-FMK in flow cytometry assays.
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Staining | 1. Dead Cells: Dead cells non-specifically bind antibodies.[4][5] | Include a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) in your panel to gate out dead cells during analysis.[4] |
| 2. Excessive Reagent Concentration: Too much antibody or Z-FA-FMK can increase non-specific binding.[5][6] | Titrate your primary/secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[10] Also, ensure you are using a pre-determined, non-toxic concentration of Z-FA-FMK. | |
| 3. DMSO Concentration: The final DMSO concentration in the culture may be too high (>0.2%), causing cell stress.[1] | Calculate and verify the final DMSO concentration. Prepare a vehicle-only control with the same final DMSO concentration as your treated samples to assess its specific effect. | |
| 4. Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on immune cells (e.g., monocytes, macrophages).[11][12] | Use an Fc blocking reagent prior to antibody staining to prevent this interaction.[12] | |
| Low Cell Viability / Unexpected Cytotoxicity | 1. DMSO Toxicity: The most common cause of unexpected cell death is a high concentration of the DMSO solvent.[1][2][3] | Maintain a final DMSO concentration of ≤0.2%. Always run a vehicle control (cells treated with DMSO alone) to monitor for solvent-induced toxicity. |
| 2. Sub-optimal Z-FA-FMK Concentration: The concentration used may be toxic to your specific cell line. | Perform a titration experiment. Test a range of Z-FA-FMK concentrations and assess viability to identify the highest non-toxic dose for your system. | |
| Inconsistent or Unexpected Biological Effects | 1. Off-Target Inhibition: Z-FA-FMK inhibits cathepsins and, at high concentrations, some effector caspases.[8][9] | Acknowledge the full inhibitory profile of Z-FA-FMK. If you observe an effect, it may indicate the involvement of cathepsins or specific effector caspases in your model. |
| 2. Inappropriate Controls: Lack of proper controls makes it difficult to interpret results. | Always include multiple controls: 1. Untreated cells 2. Vehicle control (DMSO only) 3. Apoptosis-inducing agent only 4. Inducing agent + Z-FA-FMK 5. Inducing agent + active caspase inhibitor (e.g., Z-VAD-FMK) |
Experimental Protocols
Protocol: Titration of Z-FA-FMK to Determine Optimal Non-Toxic Concentration
This protocol describes how to determine the highest concentration of Z-FA-FMK that can be used without causing cytotoxicity in your target cells, as measured by flow cytometry.
Materials:
-
Target cells in suspension
-
Complete culture medium
-
Z-FA-FMK (lyophilized)
-
High-purity DMSO
-
Apoptosis-inducing agent (optional, for context)
-
Flow cytometry tubes
-
Viability dye (e.g., Propidium Iodide at 1-2 µg/mL)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Reconstitute the lyophilized Z-FA-FMK in high-purity DMSO to create a 10 mM stock solution.[2][3] For example, dissolve 1.0 mg of Z-FA-FMK (MW: 386 Da) in 259 µL of DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Plating: Seed your cells in a multi-well plate at their optimal density for an overnight incubation. Ensure you have enough wells for all conditions, including replicates.
-
Prepare Serial Dilutions: Prepare a series of Z-FA-FMK working solutions by diluting the 10 mM stock in complete culture medium. Aim for final concentrations ranging from 10 µM to 100 µM. Crucially, ensure the final DMSO concentration is identical across all conditions, including a "vehicle-only" control. Do not exceed a final DMSO concentration of 0.2%.[1]
-
Treatment: Add the different concentrations of Z-FA-FMK and the vehicle control to the cells. Incubate for the duration of your planned experiment (e.g., 4, 12, or 24 hours).
-
Cell Harvesting: After incubation, gently harvest the cells. For adherent cells, use a non-enzymatic dissociation solution. Centrifuge the cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellets in 100-200 µL of a suitable binding buffer or PBS. Add the viability dye (e.g., Propidium Iodide) to each tube just before analysis.
-
Flow Cytometry Analysis: Acquire the samples on the flow cytometer. Collect forward scatter (FSC), side scatter (SSC), and the fluorescence channel for your viability dye.
-
Data Analysis:
-
Gate on your cell population of interest based on FSC and SSC.
-
Create a histogram or dot plot to visualize the viability dye fluorescence.
-
Quantify the percentage of dead (viability dye-positive) cells for each condition.
-
Plot the percentage of viable cells against the Z-FA-FMK concentration. The optimal concentration is the highest dose that shows no significant decrease in viability compared to the vehicle-only control.
-
Visualizations
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. biocompare.com [biocompare.com]
- 5. sanguinebio.com [sanguinebio.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. cytometry.org [cytometry.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (Rac)-Z-FA-FMK and Z-VAD-FMK
This guide provides a detailed comparison of the efficacy of two widely used cysteine protease inhibitors, (Rac)-Z-FA-FMK and Z-VAD-FMK, with a focus on their application in apoptosis research. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Introduction
This compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) and Z-VAD-FMK (Benzyloxycarbonyl-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) are cell-permeable, irreversible inhibitors belonging to the fluoromethyl ketone (FMK) class of peptide inhibitors. They are commonly used as tools to study the roles of caspases and other cysteine proteases in various cellular processes, most notably apoptosis. While both compounds share a similar chemical backbone, their target specificity and, consequently, their efficacy in inhibiting apoptosis can differ significantly depending on the cellular context and the apoptotic stimulus.
Mechanism of Action
Z-VAD-FMK is a well-established broad-spectrum or pan-caspase inhibitor.[1][2] It is designed to target the catalytic site of caspases, a family of cysteine proteases that are central to the execution of the apoptotic program.[3] The valyl-alanyl-aspartyl sequence mimics the caspase cleavage site, allowing the inhibitor to bind irreversibly to the active site cysteine residue of a wide range of caspases, thereby blocking their proteolytic activity.[1][3] Its broad specificity makes it a powerful tool for determining whether a cellular process is caspase-dependent.
This compound , on the other hand, exhibits a more selective inhibition profile. While it is an irreversible inhibitor of cysteine proteases, its primary targets are cathepsins B and L.[4] It has also been shown to selectively inhibit effector caspases, namely caspases-2, -3, -6, and -7, while having no effect on the initiator caspases-8 and -10.[4] Its inhibition of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is reported to be partial.[4] This selectivity allows for the dissection of the roles of specific caspase subfamilies in apoptosis.
Data Presentation
The following tables summarize the quantitative data available on the inhibitory efficacy of Z-VAD-FMK and this compound.
Table 1: Caspase Inhibition Profile
| Inhibitor | Target Caspases | IC50 Values | Notes |
| Z-VAD-FMK | Pan-caspase (Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10, -11, -12, -13) | 0.0015 - 5.8 µM (in tumor cells)[1] | Broad-spectrum inhibitor, widely used to block apoptosis.[1][2] |
| This compound | Effector caspases (Caspase-2, -3, -6, -7)[4] | Not widely reported | Does not inhibit initiator caspases 8 and 10; partial inhibition of caspase-9.[4] Also a potent inhibitor of cathepsins B and L.[4] |
Table 2: Efficacy in Apoptosis Inhibition
| Inhibitor | Cell Type | Apoptotic Stimulus | Concentration | % Inhibition / Effect | Reference |
| Z-VAD-FMK | Jurkat T cells | FasL | Not specified | Significant decrease in apoptosis | [5] |
| This compound | Jurkat T cells | FasL | Not specified | Little to no effect on apoptosis | [5] |
| Z-VAD-FMK | Jurkat cells | 2-chloro-2'-deoxyadenosine (2CdA) | 100 µM | Initially inhibits apoptosis; ~45% of cells become apoptotic 6h after removal | [6] |
| This compound | Jurkat T cells | Retinoid-Related Molecules (RRMs) | 5-100 µM | Prevents DNA fragmentation and DEVDase activity | [7] |
| Z-VAD-FMK | Bovine Embryos | Cryopreservation | 20 µM | Increased survival rate from 51.1% to 76.1% | [8] |
| Z-VAD-FMK | Soft Tissue Sarcoma Cells | TRAIL + MG132 | 20 µM | Markedly reduced cell death | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Caspase Activity Assay (Fluorometric)
This protocol is a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
To experimental wells, add the caspase inhibitor (Z-VAD-FMK or this compound) at the desired concentration and incubate for 30 minutes at 37°C. Control wells should receive the vehicle (e.g., DMSO).
-
Add 50 µL of 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).
-
Add 5 µL of the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7) to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Apoptosis Assessment by Annexin V Staining and Flow Cytometry
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with the apoptotic stimulus in the presence or absence of the caspase inhibitor for the desired duration.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of Z-VAD-FMK and this compound.
Caption: Apoptotic pathways and inhibitor targets.
Caption: Experimental workflow for apoptosis inhibition assay.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cathepsin B Inhibitors: (Rac)-Z-FA-FMK vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. However, its dysregulation and mislocalization are implicated in a variety of pathological processes, including cancer progression, neurodegenerative diseases like Alzheimer's, and inflammation.[1][2] This has made cathepsin B a significant target for therapeutic intervention. This guide provides an objective comparison of (Rac)-Z-FA-FMK, a widely used cysteine protease inhibitor, with other prominent cathepsin B inhibitors, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
Cathepsin B inhibitors function by binding to the active site of the enzyme, preventing it from cleaving its natural substrates.[3] These inhibitors can be broadly classified by their mechanism (irreversible vs. reversible) and their specificity.
This compound (Benzyloxycarbonyl-L-phenylalanyl-L-alanine fluoromethyl ketone) is a synthetic, irreversible inhibitor. Its fluoromethyl ketone (FMK) group forms a covalent bond with the active site cysteine residue (Cys29) of the protease, leading to permanent inactivation.[2] While effective, Z-FA-FMK is a broad-spectrum inhibitor, targeting not only cathepsin B but also other cysteine proteases like cathepsins L and S, papain, and, significantly, several effector caspases involved in apoptosis (caspases -2, -3, -6, -7).[2][4][5][6][7]
In contrast, inhibitors like CA-074 were designed for greater selectivity. CA-074 is an epoxysuccinyl peptide that also irreversibly binds to the active site of cathepsin B but shows significantly higher specificity for it over other related proteases like cathepsins L and H under specific conditions.[8] Its cell-permeable prodrug form, CA-074-Me , is widely used in cell-based assays, where intracellular esterases convert it to the active CA-074 form.[8][9]
Other inhibitors like E-64 , a natural product from Aspergillus japonicus, is another potent, irreversible, and broad-spectrum cysteine protease inhibitor, while Leupeptin is a microbial-derived, reversible inhibitor of both cysteine and serine proteases.[10][11]
Quantitative Performance Comparison
The efficacy of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), where lower values indicate higher potency. The following table summarizes these values for this compound and its alternatives.
| Inhibitor | Type | Target(s) | Potency (IC50 / Ki) | Key Characteristics |
| This compound | Irreversible | Cathepsin B, L, S, Caspases | Ki: 1.5 µM (Cathepsin B)[4]IC50: 15.4 µM (Caspase-3)[4]IC50: 9.1 µM (Caspase-7)[4] | Broad-spectrum cysteine protease and effector caspase inhibitor. |
| CA-074 | Irreversible | Cathepsin B (selective) | IC50: 6 nM (pH 4.6)[8][12][13]IC50: 44 nM (pH 5.5)[12][13]IC50: 723 nM (pH 7.2)[8][12][13] | Highly potent and selective for Cathepsin B; activity is strongly pH-dependent. |
| CA-074-Me | Irreversible (Prodrug) | Cathepsin B (intracellular) | IC50: 36.3 nM (in cells)[9][14] | Cell-permeable prodrug of CA-074; converted to active form by intracellular esterases. |
| E-64 | Irreversible | Broad-spectrum Cysteine Proteases | IC50: 1.4 nM (Cathepsin K)[10][15]IC50: 2.5 nM (Cathepsin L)[10][15]IC50: 4.1 nM (Cathepsin S)[10][15]IC50: ~10-100 nM (Cathepsin B)[16] | Natural product; potent inhibitor of papain, calpain, and multiple cathepsins. |
| Leupeptin | Reversible | Cysteine & Serine Proteases | Ki: 6-7 nM (Cathepsin B)[11] | Reversible inhibitor; also targets trypsin and plasmin. Limited cell permeability.[11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate, pH, enzyme source).
Cathepsin B in Apoptotic Signaling
Cathepsin B, when released from the lysosome into the cytoplasm, can participate in the apoptotic cascade. The diagram below illustrates a simplified pathway where lysosomal membrane permeabilization (LMP) leads to the release of cathepsin B, which can then contribute to the activation of downstream cell death processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Apexbio Technology LLC selective and cell-permeable cathepsin B inhibitor | Fisher Scientific [fishersci.com]
- 15. rndsystems.com [rndsystems.com]
- 16. apexbt.com [apexbt.com]
A Researcher's Guide to Confirming Caspase Inhibition: A Comparative Analysis of (Rac)-Z-FA-FMK and Alternative Inhibitors
For researchers, scientists, and drug development professionals, the accurate assessment of caspase activity is paramount in the study of apoptosis and related cellular processes. This guide provides a comprehensive comparison of the caspase inhibitor (Rac)-Z-FA-FMK with other commonly used alternatives, supported by experimental data and detailed protocols to aid in the rigorous confirmation of caspase inhibition.
The family of caspase (cysteine-aspartic protease) enzymes plays a critical role in the orchestrated dismantling of cells during apoptosis. The ability to modulate their activity with specific inhibitors is a cornerstone of apoptosis research. Among the available tools, fluoromethyl ketone (FMK)-derivatized peptide inhibitors have become widely adopted for their efficacy as irreversible binders to the catalytic site of caspases.
This guide focuses on this compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone), a cell-permeable, irreversible inhibitor of cysteine proteases. While it is often utilized as a negative control in caspase inhibition studies due to its lack of an aspartic acid residue at the P1 position, it exhibits inhibitory activity against certain effector caspases. Here, we compare its performance with other well-established caspase inhibitors, providing the necessary data and methodologies to make informed decisions for your experimental design.
Comparative Analysis of Caspase Inhibitors
The selection of an appropriate caspase inhibitor is contingent on the specific experimental goals, including the target caspases and the potential for off-target effects. The following table summarizes the inhibitory concentrations (IC50) of this compound and other widely used pan-caspase inhibitors against a panel of caspases.
| Inhibitor | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Cathepsin B | Notes |
| This compound | - | 6.1 µM[1] | 15.4 µM[1] | 32.5 µM[1] | 9.1 µM[1] | No Inhibition[2] | 110.7 µM[1] | No Inhibition[2] | Kᵢ = 1.5 µM[1] | Also inhibits Cathepsin L. Often used as a negative control for other FMK inhibitors. |
| Z-VAD-FMK | 25-400 nM[3] | - | 25-400 nM[3] | - | - | 25-400 nM[3] | 25-400 nM[3] | - | - | A widely used pan-caspase inhibitor. Can induce autophagy via off-target inhibition of NGLY1.[4] |
| Boc-D-FMK | - | - | - | - | - | - | - | - | Inhibits Cathepsins H and L[5] | A broad-spectrum caspase inhibitor. Inhibits TNF-α-stimulated apoptosis with an IC50 of 39 µM.[5][6][7] |
| Q-VD-OPh | 25-400 nM[8] | - | 25-400 nM[8] | - | IC50 = 48 nM | 25-400 nM[8] | 25-400 nM[8] | - | - | A potent pan-caspase inhibitor with low toxicity and the ability to cross the blood-brain barrier.[8] |
IC50 and Kᵢ values are sourced from multiple publications and may have been determined under different experimental conditions. Researchers should consider these as reference values and perform their own dose-response experiments.
Signaling Pathways and Experimental Confirmation
To confirm caspase inhibition in a cellular context, a multi-faceted approach employing several experimental techniques is recommended. Below are diagrams illustrating the caspase signaling cascade and a typical workflow for confirming inhibition, followed by detailed protocols for key assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating Cell Death: A Comparative Guide to (Rac)-Z-FA-FMK and Necrostatin-1
For researchers, scientists, and drug development professionals, the precise modulation of cell death pathways is paramount. This guide provides a comprehensive comparison of two widely used inhibitors, (Rac)-Z-FA-FMK and Necrostatin-1, offering insights into their mechanisms, efficacy, and experimental applications in the study of apoptosis and necroptosis.
Introduction to Cell Death Inhibition
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The two most extensively studied forms of programmed cell death are apoptosis, a caspase-dependent pathway, and necroptosis, a regulated form of necrosis mediated by receptor-interacting protein kinases (RIPKs). The ability to selectively inhibit these pathways is crucial for both basic research and therapeutic development. This compound is recognized as a modulator of cysteine proteases, including certain caspases, while Necrostatin-1 is a well-established inhibitor of RIPK1, a key initiator of necroptosis.
Mechanism of Action: Targeting Distinct Cellular Fates
This compound functions as an irreversible inhibitor of cysteine proteases. Its role in apoptosis is complex and subject to some debate in the scientific literature. While primarily known as an inhibitor of cathepsins B and L, some studies have demonstrated its ability to selectively inhibit effector caspases, such as caspases-2, -3, -6, and -7, while having no effect on initiator caspases-8 and -10 and only partially inhibiting caspase-9[1][2]. This suggests a potential role in blocking the execution phase of apoptosis. However, other reports characterize Z-FA-FMK as a negative control for pan-caspase inhibitors, asserting it has no inhibitory effect on apoptosis mediated by caspases[3][4]. This discrepancy highlights the context-dependent activity of Z-FA-FMK and the importance of empirical validation in specific experimental systems.
Necrostatin-1 , in contrast, has a well-defined mechanism of action as a specific and potent allosteric inhibitor of RIPK1[5]. By binding to the kinase domain of RIPK1, Necrostatin-1 prevents its autophosphorylation and subsequent interaction with RIPK3, a critical step in the formation of the necrosome complex that executes necroptosis[5]. This targeted inhibition makes Necrostatin-1 a highly valuable tool for specifically studying and preventing necroptotic cell death.
Signaling Pathways
The distinct mechanisms of this compound and Necrostatin-1 are best understood in the context of the signaling pathways they target.
Caspase-Dependent Apoptosis
Apoptosis is executed through a cascade of caspase activation. As depicted in the pathway below, initiator caspases (like caspase-8 and -9) are activated by extrinsic or intrinsic signals, which in turn activate effector caspases (like caspase-3 and -7) that dismantle the cell. This compound, when active against caspases, would primarily act on the effector caspases.
RIPK1-Mediated Necroptosis
Necroptosis is initiated by stimuli such as TNF-α, particularly when caspase-8 is inhibited. This leads to the activation of RIPK1 and its subsequent interaction with RIPK3 to form the necrosome. Necrostatin-1 directly targets RIPK1 to block this cascade.
Performance in Cell Death Assays: A Comparative Overview
Direct comparative studies between this compound and Necrostatin-1 are limited due to their primary roles in distinct cell death pathways. However, their efficacy can be assessed based on their established inhibitory concentrations and specificity.
| Inhibitor | Target Pathway | Key Molecular Target | Effective Concentration | Off-Target Effects |
| This compound | Apoptosis (disputed) | Effector Caspases (Caspase-2, -3, -6, -7), Cathepsins B & L | 50 nM - 100 µM (for caspase inhibition)[6] | Cathepsins, other cysteine proteases[7] |
| Necrostatin-1 | Necroptosis | RIPK1 | EC50: ~490-494 nM[5] | Indoleamine 2,3-dioxygenase (IDO)[5], potential effects on ferroptosis[8], and cardiovascular function[9] |
Experimental Protocols
General Workflow for Cell Viability Assay
A common method to assess the efficacy of cell death inhibitors is a cell viability assay, such as the MTT or LDH release assay.
Protocol for Induction and Inhibition of Apoptosis
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.
-
Apoptosis Induction: Add a known apoptosis-inducing agent (e.g., staurosporine, TNF-α plus cycloheximide).
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Assessment: Measure apoptosis using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay[10][11].
Protocol for Induction and Inhibition of Necroptosis
-
Cell Seeding: Plate cells as described for the apoptosis assay.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Necrostatin-1 (e.g., 10-30 µM) for 1-2 hours[12]. To specifically induce necroptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK is often necessary to block the apoptotic pathway[12].
-
Necroptosis Induction: Add a necroptosis-inducing stimulus, such as TNF-α[12].
-
Incubation: Incubate for a duration that allows for necroptosis to occur (e.g., 6-24 hours).
-
Assessment: Evaluate cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by PI staining and flow cytometry[12].
Discussion and Conclusion
The choice between this compound and Necrostatin-1 in cell death assays is fundamentally dependent on the specific pathway being investigated.
-
Necrostatin-1 is the gold standard for inhibiting RIPK1-mediated necroptosis due to its high specificity and potency. Researchers studying this pathway can confidently use Necrostatin-1 to dissect the molecular mechanisms of necroptotic cell death. However, it is important to be aware of its off-target effects, such as the inhibition of IDO, which could be a confounding factor in studies related to immunology and inflammation[5].
-
The role of This compound is more nuanced. While it can inhibit effector caspases, its efficacy and specificity are not as well-defined as dedicated pan-caspase inhibitors. The conflicting reports on its ability to block apoptosis necessitate careful validation in the specific cellular context of interest[1][3]. For unequivocal inhibition of apoptosis, a well-characterized pan-caspase inhibitor like Z-VAD-FMK is often preferred.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. mcherry-sarna.com [mcherry-sarna.com]
A Comparative Guide to the Specificity of (Rac)-Z-FA-FMK in Caspase Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical step in elucidating cellular pathways and developing targeted therapeutics. (Rac)-Z-FA-FMK, a compound often utilized in apoptosis research, presents a unique specificity profile that warrants a detailed comparison with other widely used caspase inhibitors. This guide provides an objective assessment of this compound's specificity, supported by available experimental data, detailed protocols for inhibitor assessment, and visual representations of relevant biological and experimental frameworks.
Understanding this compound: Beyond a Simple Control
This compound, or (Rac)-Z-Phenylalanyl-Alaninyl-Fluoromethylketone, is a cell-permeable, irreversible cysteine protease inhibitor. While it is frequently employed as a negative control in caspase inhibition studies due to its primary activity against cathepsins B and L, evidence suggests it possesses a nuanced inhibitory profile against certain caspases.[1][2][3] Notably, it has been reported to selectively inhibit effector caspases, including caspase-2, -3, -6, and -7, while having little to no effect on initiator caspases such as caspase-8 and -10.[1][3] Its effect on caspase-9 is described as partial.[1] This selective inhibition of effector caspases distinguishes it from broad-spectrum pan-caspase inhibitors.
Comparative Analysis of Caspase Inhibitor Specificity
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 values) of this compound and other commonly used caspase inhibitors against a panel of caspases. It is important to note that while qualitative data on the specificity of this compound is available, precise IC50 values against a comprehensive caspase panel are not widely reported in the literature.
Table 1: Specificity Profile of this compound
| Caspase Target | Reported Inhibition | IC50 Value |
| Caspase-1 | No significant inhibition reported | Data not available |
| Caspase-2 | Inhibits | Data not available |
| Caspase-3 | Inhibits | Data not available |
| Caspase-4 | No significant inhibition reported | Data not available |
| Caspase-5 | No significant inhibition reported | Data not available |
| Caspase-6 | Inhibits | Data not available |
| Caspase-7 | Inhibits | Data not available |
| Caspase-8 | No Inhibition | Data not available |
| Caspase-9 | Partial Inhibition | Data not available |
| Caspase-10 | No Inhibition | Data not available |
| Other Targets | Cathepsin B, L, and S; Papain; Cruzain | Data not available |
Data is based on qualitative descriptions from published research.[1][3]
Table 2: Specificity Profile of Alternative Caspase Inhibitors (IC50 in nM)
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| Z-VAD-FMK | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM |
| Q-VD-OPh | 25-400 | 25-400 | Data not available | Data not available | Data not available | 48 | 25-400 | 25-400 | 25-400 |
| Z-DEVD-FMK | >10,000 | 3.04 | >10,000 | >10,000 | 122 | 3.54 | >10,000 | >10,000 | >10,000 |
| Z-IETD-FMK | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 350 | 3,700 | 5,760 |
| VX-765 | 530 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1,000 | 4,000 | 42,000 |
IC50 values are compiled from various sources and should be considered as approximate, as experimental conditions can vary.[4]
Experimental Protocols
Protocol 1: Determination of Caspase Inhibitor IC50 in a Cell-Free System
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified, recombinant caspases.
Materials:
-
Purified, active recombinant human caspases (e.g., Caspase-1, -3, -7, -8, -9)
-
Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in caspase assay buffer. The final DMSO concentration should be kept below 1%.
-
In the 96-well plate, add a fixed concentration of the purified active caspase to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of caspase activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Assessing Caspase Inhibition in a Cell-Based Apoptosis Assay
This protocol describes how to evaluate the efficacy of a caspase inhibitor in preventing apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Caspase activity assay kit for intact cells (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells. Include an uninduced control.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 4-6 hours).
-
Stain the cells with a fluorescent probe that detects active caspases according to the manufacturer's instructions.
-
Analyze the percentage of caspase-positive cells using a flow cytometer or visualize and quantify the fluorescence using a fluorescence microscope.
-
Compare the percentage of apoptotic cells in the inhibitor-treated groups to the vehicle-treated, apoptosis-induced group to determine the inhibitor's efficacy.
Visualizing the Mechanisms
To better understand the context of caspase inhibition, the following diagrams illustrate the primary apoptosis signaling pathways and a general workflow for assessing inhibitor specificity.
Caption: Apoptosis signaling pathways and points of intervention for caspase inhibitors.
Caption: Workflow for determining the IC50 of a caspase inhibitor.
Conclusion and Recommendations
This compound exhibits a distinct specificity profile, primarily targeting effector caspases while sparing key initiator caspases. This makes it a valuable tool for dissecting the differential roles of caspase subgroups in apoptosis. However, its well-documented inhibitory activity against other cysteine proteases, such as cathepsins, necessitates careful interpretation of experimental results.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Protease Inhibition Profile of (Rac)-Z-FA-FMK: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of (Rac)-Z-FA-FMK, a well-known cysteine protease inhibitor, across various protease families. The information presented herein, supported by experimental data, will aid in the judicious selection and application of this compound in research and therapeutic development.
This compound, or (Rac)-benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent, irreversible inhibitor of cysteine proteases. Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the target protease. While primarily recognized for its potent inhibition of cathepsins B and L, this compound exhibits a broader spectrum of activity, including the inhibition of several effector caspases. This cross-reactivity profile necessitates a careful evaluation when designing experiments or considering its therapeutic potential.
Quantitative Comparison of Inhibitory Activity
To facilitate a clear comparison of the inhibitory potency of this compound against different proteases, the following table summarizes the available quantitative data, primarily Ki and IC50 values. A lower value indicates a higher inhibitory potency.
| Protease Target | Protease Family | Inhibition Constant |
| Cathepsin B | Cysteine Cathepsin | Ki = 1.5 µM[1][2] |
| Cathepsin L | Cysteine Cathepsin | Data Not Available |
| Caspase-2 | Cysteine-Aspartate Protease (Caspase) | IC50 = 6.147 µM[1][2] |
| Caspase-3 | Cysteine-Aspartate Protease (Caspase) | IC50 = 15.41 µM[1][2] |
| Caspase-6 | Cysteine-Aspartate Protease (Caspase) | IC50 = 32.45 µM[1][2] |
| Caspase-7 | Cysteine-Aspartate Protease (Caspase) | IC50 = 9.077 µM[1][2] |
| Caspase-9 | Cysteine-Aspartate Protease (Caspase) | IC50 = 110.7 µM[1][2] |
| SARS-CoV-2 Main Protease (3CLpro) | Cysteine Protease | IC50 = 11.39 µM[1][2] |
| Calpains | Calcium-Dependent Cysteine Protease | No direct inhibitory data found |
It is noteworthy that while this compound is a potent inhibitor of cathepsin B, its inhibitory activity against effector caspases is in the micromolar range. This has led to its occasional use as a negative control in caspase-specific apoptosis studies, where more potent and specific caspase inhibitors are employed. However, the provided IC50 values clearly indicate that this compound does possess inhibitory activity against these caspases.[3][4][5] In contrast, it is reported to not affect initiator caspases 8 and 10.[3]
Signaling Pathway Context
To visualize the interplay of the target proteases in cellular signaling, the following diagram illustrates a simplified apoptosis pathway, highlighting the roles of both cathepsins and caspases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
(Rac)-Z-FA-FMK: A Comparative Guide for Researchers
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninal fluoromethyl ketone) is a versatile and potent tool in cellular research, primarily known as an irreversible inhibitor of cysteine proteases. This guide provides a comprehensive comparison of this compound with other commonly used inhibitors, presenting experimental data, detailed protocols, and visual representations of its mechanisms of action to aid researchers, scientists, and drug development professionals in their experimental design.
Performance Comparison
This compound exhibits a distinct inhibitory profile, targeting both the caspase family of proteases involved in apoptosis and the cathepsin family, which plays a crucial role in proteolysis. Its efficacy is often compared with the pan-caspase inhibitor Z-VAD-FMK and the selective cathepsin B inhibitor CA-074-Me .
Inhibitor Specificity and Potency
The inhibitory capacity of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower value indicates greater potency.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| This compound | Cathepsin B | Ki = 1.5 µM | [1] |
| Caspase-2 | IC50 = 6.147 µM | [2][3] | |
| Caspase-3 | IC50 = 15.41 µM | [2][3] | |
| Caspase-6 | IC50 = 32.45 µM | [2][3] | |
| Caspase-7 | IC50 = 9.077 µM | [2][3] | |
| Caspase-9 | IC50 = 110.7 µM | [2][3] | |
| SARS-CoV-2 Mpro | IC50 = 11.39 µM | [2][3] | |
| Z-VAD-FMK | Pan-Caspase | IC50 = 0.0015 - 5.8 mM | [4] |
| CA-074-Me | Cathepsin B | IC50 = 36.3 nM | [5][6] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
In Vitro and In Vivo Applications
This compound has demonstrated efficacy in a range of cellular and organismal studies.
| Application | This compound | Z-VAD-FMK | CA-074-Me | Key Findings |
| Apoptosis Inhibition | Yes | Yes | Yes (in some contexts) | This compound selectively inhibits effector caspases but not initiator caspases 8 and 10.[7][8] Z-VAD-FMK is a broad-spectrum caspase inhibitor.[9] CA-074-Me can inhibit apoptosis in certain cell types.[10] |
| Antiviral Activity (SARS-CoV-2) | Yes | Not widely reported | Not widely reported | In vitro studies showed potent inhibition of various SARS-CoV-2 strains with EC50 values ranging from 0.55 to 2.41 µM. In vivo, it improved survival rates in a mouse model.[11] |
| Anti-inflammatory Effects | Yes | Yes | Yes | This compound can inhibit the production of pro-inflammatory cytokines like IL-1β by blocking the NF-κB pathway.[1][12] Z-VAD-FMK has been shown to reduce inflammation in models of endotoxic shock.[13] CA-074-Me has demonstrated protective effects in models of TNF-α-induced liver damage.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard protocols for assessing the activity of caspases and cathepsins, which can be adapted for comparing the efficacy of this compound and other inhibitors.
Caspase-3 Fluorometric Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the fluorescence of a cleaved substrate.
Materials:
-
Cell lysate containing active caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
This compound, Z-VAD-FMK, or other inhibitors of interest
Procedure:
-
Prepare cell lysates from control and treated cells.
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
To the appropriate wells, add the desired concentration of this compound, Z-VAD-FMK, or a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the caspase-3 substrate solution to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
Calculate the rate of substrate cleavage to determine caspase-3 activity. Compare the activity in the presence and absence of inhibitors to determine their potency.
Cathepsin B Fluorometric Activity Assay
This protocol measures the activity of cathepsin B, a lysosomal cysteine protease, using a fluorogenic substrate.
Materials:
-
Sample containing active cathepsin B (e.g., cell lysate, purified enzyme)
-
Cathepsin B substrate (e.g., Z-RR-AFC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
This compound, CA-074-Me, or other inhibitors of interest
Procedure:
-
Prepare samples for analysis.
-
In a 96-well black microplate, add 50 µL of the sample to each well.
-
Add the desired concentration of this compound, CA-074-Me, or a vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Start the reaction by adding 50 µL of the cathepsin B substrate solution to each well.
-
Measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Record the fluorescence at regular intervals for 30-60 minutes.
-
Determine the rate of the reaction to quantify cathepsin B activity. Assess the inhibitory effect by comparing the activity with and without the inhibitors.[14]
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the application of this compound.
Caption: Simplified overview of the caspase cascade in apoptosis and the points of inhibition for Z-VAD-FMK and Z-FA-FMK.
Caption: Inhibition of the NF-κB pathway and Cathepsin B by Z-FA-FMK.
Caption: General experimental workflow for assessing enzyme inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. Apexbio Technology LLC selective and cell-permeable cathepsin B inhibitor | Fisher Scientific [fishersci.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Z-FA.FMK activates duodenal epithelial cell proliferation through oxidative stress, NF-kappaB and IL-1beta in D-GalN/TNF-alpha-administered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the In Vitro and In Vivo Effects of (Rac)-Z-FA-FMK
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, irreversible inhibitor of cysteine proteases, widely utilized in biomedical research to probe the roles of these enzymes in various physiological and pathological processes. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their understanding and application of this compound.
Data Presentation: Quantitative Inhibitory Profile
This compound exhibits a distinct inhibitory profile against various cysteine proteases, primarily targeting effector caspases and cathepsins. The following table summarizes its known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a quantitative basis for its selectivity and potency.
| Target Enzyme | Inhibitor | Parameter | Value (µM) | Reference |
| Cathepsin B | This compound | Ki | 1.5 | [1] |
| Cathepsin L | (Rac)-Z-Phe-Phe-FMK (isomer) | IC50 | 15 | [2] |
| Caspase-2 | This compound | IC50 | 6.147 | [1][3] |
| Caspase-3 | This compound | IC50 | 15.41 | [1][3] |
| Caspase-6 | This compound | IC50 | 32.45 | [1][3] |
| Caspase-7 | This compound | IC50 | 9.077 | [1][3] |
| Caspase-9 | This compound | IC50 | 110.7 | [1][3] |
| Caspase-8 | Z-FA-fmk | Activity | Not Inhibited | [4] |
| Caspase-10 | Z-FA-fmk | Activity | Not Inhibited | [4] |
| SARS-CoV-2 Main Protease (3CLpro) | This compound | IC50 | 11.39 | [1][3] |
In Vitro Effects of this compound
The in vitro applications of this compound have elucidated its role in several cellular processes, primarily through the inhibition of apoptosis and inflammation.
Inhibition of Apoptosis
This compound demonstrates a selective inhibition of effector caspases, which are the executioners of apoptosis, while showing no significant activity against initiator caspases. This selectivity makes it a valuable tool for dissecting the caspase cascade. Specifically, it has been shown to block the induction of DEVDase activity, a hallmark of caspase-3 activation, as well as subsequent events like DNA fragmentation and phosphatidylserine externalization.[4]
Modulation of Inflammatory Responses
This compound has been observed to inhibit the production of pro-inflammatory cytokines. In macrophages stimulated with lipopolysaccharide (LPS), this compound inhibits the increased levels of IL-1β.[1][3] This effect is attributed to the inhibition of NF-κB transactivation.[1] By blocking the activity of this key transcription factor, this compound can effectively suppress the expression of a wide range of inflammatory genes.
Other In Vitro Effects
-
Inhibition of Collagen Degradation: this compound can inhibit the degradation of fibrillar collagen by fibroblasts and osteoclasts.[5]
-
Inhibition of T-cell Proliferation: At a concentration of 50 µM, this compound has been shown to decrease the proliferation of anti-CD3-stimulated primary human peripheral blood mononuclear cells (PBMCs).[1] This is associated with a decrease in intracellular glutathione (GSH) levels and an increase in reactive oxygen species (ROS).[1]
In Vivo Effects of this compound
The in vivo effects of this compound are more complex and can vary depending on the animal model and the pathological context.
Immunomodulatory and Anti-inflammatory Effects
While its anti-inflammatory properties are evident in vitro, the in vivo outcomes can be nuanced. For instance, in a mouse model of intranasal pneumococcal infection, this compound significantly increased pneumococcal growth in both the lungs and blood, suggesting that in this context, the inhibition of certain proteases may impair the host's ability to clear the infection.[5]
Antiviral and Antitumor Activity
This compound has shown promise in antiviral and antitumor applications. It can block reovirus infection of Ras-oncogenic tumors and host heart tissues in severe combined immunodeficiency (SCID) mice.[5] Furthermore, it inhibits the replication of SARS-CoV-2 in infected Vero E6 cells with an EC50 of 0.13 µM, without inducing significant cytotoxicity.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Caspase Activity Assay
Objective: To determine the inhibitory effect of this compound on caspase activity.
Materials:
-
Recombinant active caspases (e.g., caspase-3, caspase-7, caspase-8)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the microplate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cathepsin Activity Assay
Objective: To assess the inhibitory potential of this compound against cathepsin B/L.
Materials:
-
Purified cathepsin B or L
-
Fluorogenic cathepsin substrate (e.g., Z-Arg-Arg-AMC for cathepsin B, Z-Phe-Arg-AMC for cathepsin L)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Follow a similar procedure as the caspase activity assay, with appropriate modifications for the specific cathepsin and substrate.
-
Pre-incubate the enzyme with the inhibitor in the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the IC50 value from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for NF-κB p65 Nuclear Translocation
Objective: To investigate the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line responsive to NF-κB activation (e.g., macrophages)
-
LPS or other appropriate stimulus
-
This compound stock solution (in DMSO)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p65, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
Mandatory Visualization
Signaling Pathway of NF-κB Inhibition by this compound
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing In Vitro Effectsdot
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References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of (Rac)-Z-FA-FMK: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK (racemic Z-Phenylalanyl-Alaninyl-Fluoromethylketone) is a cysteine protease inhibitor commonly used in biomedical research. As a fluorinated organic compound, it requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general best practices for halogenated chemical waste.
Key Safety and Hazard Information
This compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood. Based on data for the closely related Z-FA-FMK, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification (for Z-FA-FMK) | GHS Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| Acute Aquatic Toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic Aquatic Toxicity (Category 1) | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with high-temperature incineration being the standard treatment for halogenated organic compounds[2][3]. Chemical deactivation in the lab is not a feasible option due to the stability of the carbon-fluorine bond.
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste"[2][3]. This is the most critical step.
-
Never mix this compound waste with non-halogenated organic, aqueous, or solid waste[4]. Improper segregation can lead to dangerous reactions and complicates the disposal process.
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents[1].
2. Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes), in the designated halogenated waste container.
-
For solutions, if the compound is dissolved in a solvent (e.g., DMSO), the entire solution is considered halogenated waste.
-
Solid waste, such as contaminated lab paper or gloves, should also be placed in this container.
3. Container Labeling and Storage:
-
The waste container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste"[4].
-
List all constituents of the waste, including "this compound" and any solvents, with their approximate concentrations or volumes.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.
4. Final Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Immediate Safety Measures: Spill and Exposure Protocol
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Carefully collect the absorbed material and any contaminated debris into a sealable bag or container.
-
Label the container as "Hazardous Waste" and include "this compound spill debris."
-
Dispose of the sealed container in the designated halogenated organic waste stream.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of all cleaning materials as halogenated waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-Z-FA-FMK
Essential protocols for the safe handling, storage, and disposal of the irreversible cysteine protease inhibitor, (Rac)-Z-FA-FMK, are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with safety standards.
This compound is a potent, cell-permeable inhibitor of cysteine proteases and should be handled with care due to its biological activity and potential hazards. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and comprehensive disposal plans.
Personal Protective Equipment (PPE) and Hazard Information
Before handling this compound, it is imperative to be equipped with the appropriate PPE. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Hazard | CAS Number | Molecular Formula | Molecular Weight | Recommended PPE |
| Harmful if swallowed. Very toxic to aquatic life. | 197855-65-5 | C₂₁H₂₃FN₂O₄ | 386.42 g/mol | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |
Step-by-Step Handling and Experimental Protocols
Proper handling procedures are essential to prevent exposure and contamination. The following protocols provide a clear workflow for the safe use of this compound in a laboratory setting.
Reconstitution and Preparation of Stock Solutions
This compound is typically supplied as a lyophilized solid and is soluble in dimethyl sulfoxide (DMSO).
-
Preparation : Before opening the vial, ensure you are wearing the appropriate PPE as listed in the table above.
-
Reconstitution : To prepare a stock solution, reconstitute the lyophilized powder in fresh, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 1.0 mg of this compound in 259 µL of DMSO.
-
Storage : Store the lyophilized powder at -20°C. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid multiple freeze-thaw cycles.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards. The following procedures outline the steps for spill cleanup and the proper disposal of all waste materials.
Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment : For a solid spill, carefully scoop the material into a labeled waste container, avoiding dust formation. For a liquid spill (in DMSO), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup : Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan
Due to its reactivity and biological activity, all waste containing this compound must be treated as hazardous. There are no standard laboratory procedures for the deactivation of fluoromethyl ketone compounds.
-
Waste Segregation : Collect all materials that have come into contact with this compound, including unused solutions, contaminated labware (pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Halogenated Waste : As this compound contains fluorine, it should be disposed of in a container designated for halogenated organic waste, in accordance with your institution's guidelines.
-
Container Management : Keep the hazardous waste container securely closed when not in use and store it in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Glassware Decontamination : Before washing for reuse, decontaminate glassware by rinsing with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue. Collect the solvent rinse as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
